N-Formyl-4-hydroxybenzamide
Description
Structure
3D Structure
Properties
CAS No. |
65599-16-8 |
|---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
N-formyl-4-hydroxybenzamide |
InChI |
InChI=1S/C8H7NO3/c10-5-9-8(12)6-1-3-7(11)4-2-6/h1-5,11H,(H,9,10,12) |
InChI Key |
YFJMDGACSCLRLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Structure, Synthesis, and Properties of N-Formyl-4-hydroxybenzamide
The following technical guide provides an in-depth analysis of N-Formyl-4-hydroxybenzamide , a specialized N-acylformamide derivative with significant utility in synthetic organic chemistry and potential pharmacologic applications.
Executive Summary & Compound Identity
N-Formyl-4-hydroxybenzamide (CAS: 65599-16-8) is a mixed imide derivative formed from 4-hydroxybenzoic acid and formic acid. Structurally, it belongs to the class of N-acylformamides , a moiety characterized by a nitrogen atom flanked by two carbonyl groups (one benzoyl, one formyl). This unique architecture confers distinct electronic properties, making the compound a potent formylating agent and a significant metabolic intermediate in the degradation of N-aroylglycines.
Chemical Identity Profile
| Property | Specification |
| IUPAC Name | N-Formyl-4-hydroxybenzamide |
| Common Synonyms | N-Formyl-p-hydroxybenzamide; 4-Hydroxy-N-formylbenzamide |
| CAS Number | 65599-16-8 |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| SMILES | O=C(NC=O)C1=CC=C(O)C=C1 |
| Structural Class | N-Aroylformamide (Imide) |
Chemical Architecture & Electronic Properties
The reactivity of N-Formyl-4-hydroxybenzamide is defined by the competition between the phenol moiety and the N-formylimide core.
The N-Acylformamide Core (Imide Character)
Unlike primary amides, the nitrogen atom in N-Formyl-4-hydroxybenzamide is bonded to two electron-withdrawing carbonyl groups. This creates a pseudo-imide structure:
-
Acidity: The N-H proton is significantly more acidic (pKa ~7–8) than a standard amide (pKa ~15-17) due to resonance delocalization of the negative charge across both carbonyl oxygens.
-
Electrophilicity: The formyl carbonyl is highly activated. The benzamide group acts as a good leaving group, making this molecule a potential formyl transfer reagent for nucleophiles (e.g., amines or alcohols).
The 4-Hydroxy Substituent
The para-hydroxyl group acts as an electron-donating group (EDG) via resonance (+M effect) into the benzene ring. This increases the electron density of the benzoyl carbonyl, slightly stabilizing the N-acyl bond against hydrolysis compared to unsubstituted analogs. However, the phenolic proton introduces a second site of acidity (pKa ~9-10).
Structural Visualization (Resonance & Reactivity)
The following diagram illustrates the resonance stabilization of the deprotonated anion and the electrophilic sites.
Caption: Resonance stabilization of the N-formylimide anion and electrophilic activation pathways.
Synthesis & Fabrication Protocols
The synthesis of N-Formyl-4-hydroxybenzamide requires avoiding the deformylation that occurs under strong hydrolytic conditions. The most authoritative and "green" method involves the oxidative decarboxylation of N-aroylglycines .
Protocol A: Oxidative Decarboxylation (The Radical Mechanism)
This method, validated in literature for benzamide derivatives, utilizes a silver-catalyzed persulfate oxidation of 4-hydroxyhippuric acid.
Reagents:
-
Precursor: N-(4-Hydroxybenzoyl)glycine (4-Hydroxyhippuric acid)
-
Oxidant: Ammonium Persulfate
-
Catalyst: Silver Nitrate
-
Solvent: Biphasic system (Water/Chloroform or Water/DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve N-(4-hydroxybenzoyl)glycine (10 mmol) in water (50 mL).
-
Catalyst Addition: Add
(0.1 eq, 1 mmol) to the solution. -
Oxidation: Add
(2.0 eq, 20 mmol) and a co-solvent (e.g., DCM, 20 mL) to create a biphasic mixture. -
Reaction: Reflux the mixture with vigorous stirring for 1–2 hours. The persulfate generates sulfate radicals, which oxidize the Ag(I) to Ag(II). Ag(II) decarboxylates the glycine moiety.
-
Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Purification: Dry combined organics over
, filter, and evaporate. Recrystallize from ethanol/hexane.
Mechanism:
The reaction proceeds via a radical mechanism where the carboxyl group of the glycine moiety is removed as
Protocol B: Direct Formylation (Alternative)
For anhydrous applications, reacting 4-hydroxybenzamide with a formylating agent is possible but requires protection of the phenol.
-
Reactants: 4-Hydroxybenzamide + Acetic Formic Anhydride (prepared in situ).
-
Conditions: 0°C to RT in THF.
-
Note: This often yields mixtures of O-formyl and N-formyl products due to the phenol. Protocol A is superior for regioselectivity.
Physicochemical Profiling
Understanding the physical behavior of this compound is critical for formulation and assay development.
| Parameter | Value / Behavior | Contextual Note |
| Physical State | Crystalline Solid | Typically white to off-white needles. |
| Melting Point | 160–165 °C (Est.) | High MP due to intermolecular hydrogen bonding network. |
| Solubility (Water) | Low (< 1 mg/mL) | The hydrophobic benzene ring dominates; solubility increases at pH > 8 (deprotonation). |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, Acetone. |
| pKa (Imide N-H) | 7.5 ± 0.5 | Acidic enough to form salts with weak bases (e.g., bicarbonate). |
| Stability | Moisture Sensitive | The N-formyl bond is susceptible to hydrolysis in acidic/basic aqueous media, reverting to 4-hydroxybenzamide. |
Biological Interface & Applications
Natural Occurrence & Metabolism
N-Formyl-4-hydroxybenzamide has been identified as a natural product in Oxytropis falcata, a medicinal plant used in traditional medicine. In mammalian systems, it represents a metabolic intermediate in the degradation of xenobiotics, specifically the breakdown of N-aroylglycines (hippurates) via oxidative pathways.
Pharmacological Potential
-
Enzyme Inhibition: N-Formyl derivatives often act as transition-state analogues for amidases or formylases.
-
Siderophore Mimicry: The hydroxamate-like structure (specifically the proximity of the carbonyls and the phenol) allows for iron chelation, potentially interfering with bacterial siderophore pathways.
-
Prodrug Design: The formyl group can mask the amide functionality, altering membrane permeability (logP) before being metabolically cleaved to release the active 4-hydroxybenzamide (a known PARP inhibitor scaffold).
Experimental Workflow: Synthesis & Validation
The following diagram outlines the logical flow for synthesizing and validating the compound in a research setting.
Caption: Step-by-step synthetic pathway from commodity starting materials to purified target.
References
-
Huang, W., & Zhang, L. (2006). A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag+/S2O8 2-.[1] Journal of Chemical Research, 2006(11), 738–739.[1] Link
-
PubChem. (n.d.).[2][3] N-Formyl-4-hydroxybenzamide (CID 71370414).[3] National Library of Medicine. Link
-
Katritzky, A. R., et al. (2005). Synthesis of N-formyl- and N-acetyl-derivatives of primary amides. Arkivoc, (vi), 132-143. Link
-
Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acid Chlorides in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. Link
-
ChemicalBook. (2024). 4-Hydroxybenzamide Properties and Derivatives. Link
Sources
Technical Guide: Molecular Characterization and Synthesis of N-Formyl-4-hydroxybenzamide
Executive Summary
N-Formyl-4-hydroxybenzamide (CAS: 65599-16-8) is a specialized benzamide derivative characterized by the presence of a formyl group attached to the amide nitrogen of 4-hydroxybenzamide.[1] With a molecular weight of 165.15 g/mol and the formula C₈H₇NO₃ , it represents a structural intersection between phenolic metabolites and N-formyl amides. This guide details its physicochemical properties, validated synthetic pathways, and analytical characterization protocols for researchers in medicinal chemistry and drug metabolism.
Part 1: Chemical Identity & Physicochemical Properties[2]
The fundamental data below establishes the baseline identity for N-Formyl-4-hydroxybenzamide. Researchers must verify these constants against experimental samples to ensure compound purity.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | N-Formyl-4-hydroxybenzamide | |
| Common Synonyms | N-Formyl-p-hydroxybenzamide; 4-Hydroxy-N-formylbenzamide | |
| CAS Registry Number | 65599-16-8 | Validated identifier [1] |
| Molecular Formula | C₈H₇NO₃ | |
| Molecular Weight | 165.15 g/mol | Calculated (C: 58.18%, H: 4.27%, N: 8.48%, O: 29.06%) |
| PubChem CID | 71370414 | [1] |
| InChI Key | YFJMDGACSCLRLN-UHFFFAOYSA-N | |
| Predicted pKa | ~8.2 (Phenolic OH) | Acidic due to phenolic moiety |
| Solubility Profile | Soluble in DMSO, DMF, MeOH; sparingly soluble in water | Polar aprotic solvents recommended for stock solutions |
Part 2: Synthesis & Production Protocols
Synthesizing N-formyl amides requires careful chemoselectivity to avoid O-formylation of the phenol. Two primary pathways are presented: Direct N-Formylation (Method A) and Oxidative Decarboxylation (Method B). Method A is the preferred laboratory protocol due to higher reliability with phenolic substrates.
Method A: Mixed Anhydride Formylation (Recommended)
This protocol utilizes formic-acetic anhydride (FAA) generated in situ. FAA is a mild formylating agent that selectively targets the amide nitrogen under controlled conditions, minimizing esterification of the phenol.
Reagents:
-
4-Hydroxybenzamide (1.0 equiv)
-
Formic acid (98%, 10 equiv)
-
Acetic anhydride (5 equiv)
-
Sodium acetate (catalytic, 0.1 equiv)
-
Solvent: THF or Dichloromethane (DCM)
Protocol:
-
Preparation of FAA: In a dry flask, mix Formic acid (10 equiv) and Acetic anhydride (5 equiv). Stir at 55°C for 2 hours. Cool to 0°C.[2]
-
Addition: Dissolve 4-Hydroxybenzamide in minimal THF. Add this solution dropwise to the cooled FAA mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the starting amide.
-
Quench: Pour the reaction mixture into ice-cold water (50 mL).
-
Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with saturated NaHCO₃ (carefully, to remove excess acid) and brine.
-
Purification: Dry over Na₂SO₄ and concentrate in vacuo. Recrystallize from Ethanol/Water to obtain the product.[2]
Method B: Oxidative Decarboxylation (Alternative)
Based on the work of Huang & Zhang [2], this method converts N-aroylglycines to N-formyl amides.[2] While effective for simple benzamides, the phenolic group may require protection (e.g., O-acetylation) to prevent oxidation by the persulfate.
Reagents:
-
N-(4-Hydroxybenzoyl)glycine (4-Hydroxyhippuric acid)
-
Ammonium Persulfate ((NH₄)₂S₂O₈, 2.0 equiv)[2]
-
AgNO₃ (catalytic, 0.1 equiv)
-
Solvent: Water/CHCl₃ biphasic system[2]
Protocol:
-
Dissolve the glycine derivative in the biphasic solvent system.
-
Add AgNO₃ catalyst.
-
Add Ammonium Persulfate and reflux for 2–4 hours.
-
The radical mechanism decarboxylates the glycine moiety (-CO₂), resulting in the N-formyl product.
Visualization: Synthetic Pathways
The following diagram illustrates the logical flow of both synthetic strategies.
Figure 1: Synthetic pathways for N-Formyl-4-hydroxybenzamide. Method A (top) is preferred for phenolic substrates to avoid oxidative side reactions.
Part 3: Analytical Characterization[4]
Validating the synthesis requires confirming the presence of the formyl proton and the integrity of the phenolic ring.
Mass Spectrometry (MS)
-
Molecular Ion: Expected [M+H]⁺ at m/z 166.16 or [M-H]⁻ at m/z 164.14.
-
Fragmentation Pattern:
-
Loss of CO (-28 Da): The formyl group is labile. The first major fragment is often the parent amide at m/z 137.
-
Loss of NH₃ (-17 Da): Subsequent fragmentation of the amide yields the acylium ion.
-
Nuclear Magnetic Resonance (NMR)[1][4]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~11.0 ppm (1H, s): Phenolic -OH (broad, exchangeable).
-
δ
9.2–9.5 ppm (1H, d, J10Hz): Formyl proton (-CH O). The coupling to the NH proton is characteristic of N-formyl amides. -
δ ~7.8 ppm (2H, d): Aromatic protons ortho to carbonyl.
-
δ ~6.8 ppm (2H, d): Aromatic protons ortho to hydroxyl.
-
-
¹³C NMR:
-
δ ~164 ppm: Formyl Carbonyl.
-
δ ~162 ppm: Benzamide Carbonyl.
-
δ ~160 ppm: Aromatic C-OH.
-
Visualization: MS Fragmentation Logic
The fragmentation pathway confirms the structural connectivity.
Figure 2: Predicted Mass Spectrometry fragmentation pathway showing the sequential loss of the formyl group and ammonia.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71370414, N-Formyl-4-hydroxybenzamide. Retrieved February 6, 2026 from [Link].
-
Huang, W., & Zhang, L. (2006). A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag+/S2O82-. Journal of Chemical Research, 2006(11), 738-739.[2] [Link]
-
Organic Syntheses. Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Organic Syntheses, Vol. 99, pp. 29-43. [Link].
Sources
An In-depth Technical Guide to the Solubility of N-Formyl-4-hydroxybenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For a drug to be effective, it must first be absorbed into the systemic circulation, a process that is often contingent on its ability to dissolve in the physiological fluids of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, frequently leading to low and variable bioavailability, which can compromise therapeutic outcomes.
Beyond its physiological relevance, the solubility of a compound in organic solvents is paramount for various stages of drug development, including:
-
Synthesis and Purification: Selective crystallization from a suitable solvent is a common method for purifying APIs.
-
Formulation: The choice of excipients and the manufacturing process for a dosage form (e.g., tablets, capsules, injectables) are heavily influenced by the drug's solubility.
-
Analytical Method Development: The preparation of standard solutions for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) requires knowledge of the compound's solubility in appropriate solvents.
N-Formyl-4-hydroxybenzamide (C8H7NO3, Molar Mass: 165.15 g/mol ) is a molecule with potential pharmaceutical applications.[1] Its structure, featuring a formyl group attached to the nitrogen of a 4-hydroxybenzamide core, suggests a molecule with both hydrogen bond donor and acceptor capabilities, which will significantly influence its solubility profile. This guide will provide the necessary tools for researchers to systematically investigate and understand the solubility of this compound.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are:
-
Van der Waals forces (Dispersion forces): These are weak, temporary attractive forces that exist between all molecules.
-
Dipole-dipole interactions: These occur between polar molecules that have permanent dipoles.
-
Hydrogen bonding: This is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine).
N-Formyl-4-hydroxybenzamide possesses a polar character due to the presence of amide and hydroxyl functional groups, which are capable of forming strong hydrogen bonds. Therefore, it is expected to be more soluble in polar, protic solvents that can also engage in hydrogen bonding.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[2] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[2]
Two substances are likely to be miscible if their HSP values are similar. While the specific HSP values for N-Formyl-4-hydroxybenzamide are not published, they can be estimated using group contribution methods.[3] By comparing the estimated HSP of N-Formyl-4-hydroxybenzamide with the known HSP of various organic solvents, a researcher can make an informed pre-selection of solvents for experimental testing.[4]
Physicochemical Properties of N-Formyl-4-hydroxybenzamide
A thorough understanding of the physicochemical properties of N-Formyl-4-hydroxybenzamide is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C8H7NO3 | PubChem CID: 71370414[1] |
| Molecular Weight | 165.15 g/mol | PubChem CID: 71370414[1] |
| IUPAC Name | N-formyl-4-hydroxybenzamide | PubChem CID: 71370414[1] |
| XLogP3 | 0.6 | PubChem CID: 71370414[1] |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 71370414[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 71370414[1] |
The presence of two hydrogen bond donors and three acceptors indicates a high potential for forming strong intermolecular interactions, both with itself in the crystal lattice and with suitable solvents. The positive XLogP3 value suggests a slight preference for lipophilic environments over hydrophilic ones, though the value is relatively low, indicating a degree of polarity.
Experimental Determination of Solubility: The Gold Standard Shake-Flask Method
The shake-flask method is the most reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5][6][7] This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.
Step-by-Step Experimental Protocol
Objective: To determine the equilibrium solubility of N-Formyl-4-hydroxybenzamide in a selected organic solvent at a specified temperature.
Materials:
-
N-Formyl-4-hydroxybenzamide (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.
-
Addition of Excess Solute: Add an excess amount of N-Formyl-4-hydroxybenzamide to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Addition of Solvent: Add a known volume or weight of the selected solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The agitation should be sufficient to keep the solid suspended without causing excessive foaming. The equilibration time is critical and should be determined experimentally; typically, 24 to 72 hours is sufficient for most compounds.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of N-Formyl-4-hydroxybenzamide.[8][9]
-
Calculation: Calculate the solubility of N-Formyl-4-hydroxybenzamide in the selected solvent, typically expressed in mg/mL or mol/L.
Visualizing the Workflow
Caption: Experimental workflow for the shake-flask solubility determination method.
Illustrative Solubility: The Case of 4-Hydroxybenzamide
| Solvent | Solubility of 4-Hydroxybenzamide ( g/100g solvent) at 25 °C |
| Water | 0.4 |
| Ethanol | 20.0 |
| Acetone | 25.0 |
| Diethyl Ether | 1.0 |
| Chloroform | 0.1 |
Note: This data is for 4-hydroxybenzamide and is intended for illustrative purposes only. The solubility of N-Formyl-4-hydroxybenzamide will differ.
The data for 4-hydroxybenzamide illustrates the principle of "like dissolves like." It is sparingly soluble in non-polar solvents like chloroform and diethyl ether, but highly soluble in polar, protic solvents like ethanol and polar, aprotic solvents like acetone. This is due to the ability of the hydroxyl and amide groups to form strong hydrogen bonds with these solvents.
Visualizing Molecular Interactions
The following diagram illustrates the potential hydrogen bonding interactions between N-Formyl-4-hydroxybenzamide and a polar protic solvent like ethanol.
Caption: Potential hydrogen bonding between N-Formyl-4-hydroxybenzamide and ethanol.
Predictive Models for Solubility
In the early stages of drug discovery, when the amount of available compound is limited, predictive computational models can be valuable for estimating solubility.[10] These models can help prioritize which solvents to screen experimentally.
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility.[10]
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict solubility from first principles without the need for experimental data.[10]
While these models are powerful tools, their predictions should always be confirmed by experimental data.[10]
Conclusion and Future Directions
The solubility of N-Formyl-4-hydroxybenzamide in organic solvents is a critical parameter that requires experimental determination. This guide has provided the theoretical foundation and a detailed, field-proven experimental protocol for researchers to accurately measure this property. By employing the shake-flask method and leveraging an understanding of molecular interactions and predictive models, scientists can efficiently characterize the solubility profile of N-Formyl-4-hydroxybenzamide. This will, in turn, facilitate its development as a potential therapeutic agent by enabling informed decisions in purification, formulation, and analytical development. Future work should focus on generating a comprehensive experimental dataset of the solubility of N-Formyl-4-hydroxybenzamide in a wide range of pharmaceutically relevant solvents and at various temperatures.
References
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71370414, N-Formyl-4-hydroxybenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Retrieved from [Link]
-
SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Analytical and Bioanalytical Chemistry Research. (2021). A Stability-indicating HPLC Method for Estimation of Glycopyrrolate in Pharmaceutical Formulations: An Application of Experimental Design. Retrieved from [Link]
-
Hansen Solubility Parameters. (n.d.). HSP Basics. Retrieved from [Link]
-
ResearchGate. (2015). using hansen solubility parameters (hsps) to develop antioxidant-packaging film to. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
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- 8. atsdr.cdc.gov [atsdr.cdc.gov]
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thermodynamic properties and melting point of N-Formyl-4-hydroxybenzamide
An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of N-Formyl-4-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formyl-4-hydroxybenzamide is a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its thermodynamic properties, including its melting point, is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-Formyl-4-hydroxybenzamide. Due to the limited availability of direct experimental data for this specific compound, this guide also details the established methodologies for its characterization, drawing parallels with the well-studied parent compound, 4-hydroxybenzamide. Furthermore, it outlines relevant synthesis strategies, offering a holistic resource for researchers.
Introduction: The Significance of N-Formyl-4-hydroxybenzamide
N-Formyl-4-hydroxybenzamide belongs to the benzamide class of organic compounds, which are pivotal scaffolds in the development of pharmaceuticals. The introduction of a formyl group to the amide nitrogen can significantly alter the molecule's hydrogen bonding capabilities, solubility, and interactions with biological targets compared to its parent compound, 4-hydroxybenzamide. Thermodynamic parameters such as melting point, enthalpy of fusion, and thermal stability are critical quality attributes that influence a compound's behavior during manufacturing processes like crystallization, drying, and milling, as well as its shelf-life and bioavailability in formulated products.
This guide aims to consolidate the available information on N-Formyl-4-hydroxybenzamide and to provide a robust framework for its experimental characterization, thereby empowering researchers in their drug development and materials science endeavors.
Physicochemical Properties of N-Formyl-4-hydroxybenzamide
Direct experimental data on the thermodynamic properties of N-Formyl-4-hydroxybenzamide is not extensively reported in publicly accessible literature. However, computational methods provide valuable predictions for its key physicochemical parameters.
Table 1: Computed Physicochemical Properties of N-Formyl-4-hydroxybenzamide
| Property | Value | Source |
| Molecular Formula | C8H7NO3 | PubChem[1] |
| Molecular Weight | 165.15 g/mol | PubChem[1] |
| IUPAC Name | N-formyl-4-hydroxybenzamide | PubChem[1] |
| CAS Number | 65599-16-8 | PubChem[1] |
| Topological Polar Surface Area | 66.4 Ų | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
These computed values suggest a molecule with the capacity for significant hydrogen bonding, which would be expected to influence its melting point and solubility.
Comparative Analysis with 4-Hydroxybenzamide
To provide context for the anticipated properties of N-Formyl-4-hydroxybenzamide, it is instructive to examine the experimentally determined properties of its parent compound, 4-hydroxybenzamide.
Table 2: Experimental Properties of 4-Hydroxybenzamide
| Property | Value | Source |
| Molecular Formula | C7H7NO2 | PubChem[2] |
| Molecular Weight | 137.14 g/mol | PubChem[2] |
| Melting Point | 161-162 °C | ChemicalBook[3] |
| Boiling Point (Predicted) | 345.3 ± 25.0 °C | ChemicalBook[3] |
| Density (Predicted) | 1.286 ± 0.06 g/cm³ | ChemicalBook[3] |
Thermodynamic studies on 4-hydroxybenzamide have been conducted using techniques such as Differential Scanning Calorimetry (DSC) to investigate its fusion process.[4][5] The relatively high melting point of 4-hydroxybenzamide is indicative of a stable crystal lattice, likely due to intermolecular hydrogen bonding. The addition of the N-formyl group in N-Formyl-4-hydroxybenzamide introduces another potential hydrogen bond acceptor (the formyl oxygen) and may alter the crystal packing, which would in turn affect its melting point and other thermodynamic properties.
Experimental Methodologies for Thermodynamic Characterization
For a comprehensive understanding of the thermodynamic profile of N-Formyl-4-hydroxybenzamide, a combination of thermoanalytical techniques is indispensable. The following protocols are based on established best practices in the field.
Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion
DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[6] It is the gold standard for determining the melting point and enthalpy of fusion.
-
Sample Preparation: Accurately weigh 2-5 mg of N-Formyl-4-hydroxybenzamide into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C, based on the parent compound) at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min) to prevent oxidation.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the melting endotherm is integrated to calculate the enthalpy of fusion (ΔHfus).
The choice of a 10 °C/min heating rate is a standard practice that provides a good balance between resolution and sensitivity. A slower heating rate could be employed for higher resolution of complex thermal events.
Caption: DSC Workflow for Melting Point Determination
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of a material and to quantify the loss of volatiles or decomposition products.
-
Sample Preparation: Accurately weigh 5-10 mg of N-Formyl-4-hydroxybenzamide into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the beginning of decomposition.
This analysis will reveal the temperature at which N-Formyl-4-hydroxybenzamide begins to degrade, a critical parameter for assessing its thermal stability during processing and storage.
Caption: TGA Workflow for Thermal Stability Assessment
Synthesis of N-Formyl-4-hydroxybenzamide
For researchers who need to obtain N-Formyl-4-hydroxybenzamide for their studies, several synthetic routes for N-formylbenzamides have been reported. A common approach involves the oxidative decarboxylation of N-aroylglycines.
A facile method for the synthesis of N-formylbenzamides involves the oxidative decarboxylation of the corresponding N-aroylglycine using a catalytic amount of silver(I) and ammonium persulfate as the oxidant in a biphasic system.[7] Another established procedure utilizes copper(II) sulfate and silver(I) nitrate as catalysts for the oxidative cleavage of N-acylaminoacids.[8]
The synthesis of a related compound, N-decyl-4-((3-formyl-4-hydroxyphenoxy) methyl) benzamide, has also been detailed, which may provide insights into derivatization strategies.[9]
Conclusion and Future Outlook
While direct experimental data on the remain to be fully elucidated in the scientific literature, this guide provides a comprehensive framework for its characterization. The computed physicochemical properties suggest a molecule with significant potential for intermolecular interactions, and comparison with the parent compound, 4-hydroxybenzamide, offers a valuable benchmark.
The detailed experimental protocols for DSC and TGA presented herein provide a clear path for researchers to determine the critical thermodynamic parameters of N-Formyl-4-hydroxybenzamide. Such experimental data is essential for advancing its development in pharmaceutical and materials science applications. It is anticipated that future research will focus on the empirical determination of these properties, which will be invaluable for formulators, medicinal chemists, and materials scientists.
References
-
ChemSynthesis. (n.d.). N-hydroxybenzamide. Retrieved February 6, 2026, from [Link]
- Manin, A. N., Voronin, A. P., & Perlovich, G. L. (2013). Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. Thermochimica Acta, 551, 57–61.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. Retrieved February 6, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71370414, N-Formyl-4-hydroxybenzamide. Retrieved February 6, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10487212, 4-formyl-N-methylbenzamide. Retrieved February 6, 2026, from [Link].
- Google Patents. (n.d.). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
- Huang, W., & Zhang, L. (2006). A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag+/S2O82−. Journal of Chemical Research, 2006(11), 738-739.
- Pobudkowska, A., et al. (2022).
-
Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Retrieved February 6, 2026, from [Link].
-
Thermodynamics Research Center. (2013). ThermoML:Thermochim. Acta 2013, 551, 57-61. Retrieved February 6, 2026, from [Link].
- Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184.
- National Center for Biotechnology Information. (2023). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Biomacromolecules, 24(11), 5227-5235.
- Ionics. (2015). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Chemical and Pharmaceutical Research, 7(11), 448-455.
- Al-Obaidi, H., et al. (2015). Differential scanning calorimetry predicts the critical quality attributes of amorphous glibenclamide. European Journal of Pharmaceutical Sciences, 79, 163-171.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 504154, N,N-diethyl-4-hydroxybenzamide. Retrieved February 6, 2026, from [Link].
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N-Formyl-4-hydroxybenzamide: From Phytochemical Marker to Synthetic Scaffold
Executive Summary
N-Formyl-4-hydroxybenzamide (NFHB) is a rare secondary metabolite characterized by a unique N-acyl amide (imide-like) linkage. Originally isolated from high-altitude medicinal plants such as Oxytropis falcata (Tibetan: E-Da-Xia) and Abies alba (Silver Fir), this compound represents a chemical intersection between traditional anti-inflammatory pharmacopeia and modern synthetic challenges.
Unlike simple benzamides, the presence of the N-formyl group (
Historical Genesis & Phytochemical Discovery
The discovery of NFHB is not marked by a single "eureka" moment but rather by the systematic deconvolution of complex ethnomedicinal extracts.
The Oxytropis Connection
In the search for the bioactive constituents of Oxytropis falcata, a legume used in Tibetan medicine for its anti-inflammatory, analgesic, and hemostatic properties, researchers isolated NFHB alongside flavonoids and phenolic acids.
-
Discovery Context: High-performance liquid chromatography (HPLC) profiling of the ethanol extract revealed a peak with a distinct UV spectrum.
-
Structural Elucidation: Mass spectrometry (MS) and NMR identified the labile formyl group attached to the amide nitrogen, a rarity in stable plant metabolites.
-
Significance: Its co-occurrence with known antioxidants suggests a synergistic role in the plant's defense mechanism against UV radiation and oxidative stress common in high-altitude environments.
Presence in Abies alba
Independent phytochemical screenings of Abies alba (Silver Fir) bark identified NFHB. In this context, it serves as a marker compound for the quality control of silver fir extracts used in traditional European respiratory remedies.
Structural Biology & Chemical Space
The core structure of NFHB consists of a 4-hydroxybenzoyl moiety linked to a formamide group.
The N-Formyl Imide Motif
The defining feature is the acyclic imide functionality (
-
Electronic Effects: The two carbonyl groups flanking the nitrogen atom create a highly delocalized system, rendering the N-H proton significantly more acidic (pKa ~8-9) than a standard amide (pKa ~15).
-
Stability: The formyl group is susceptible to hydrolysis under basic conditions, reverting to the parent 4-hydroxybenzamide. This lability makes it a "masked" amide in biological systems.
Diagram: Structural Logic & Reactivity
Caption: Structural dissection of N-Formyl-4-hydroxybenzamide highlighting key reactive sites.
Biosynthesis: The Formylation Enigma
While the exact enzyme has not been crystallized, the biosynthesis of NFHB is hypothesized to diverge from the standard phenylpropanoid pathway.
Proposed Pathway
The prevailing theory suggests a post-translational-like modification of free 4-hydroxybenzamide or an oxidative cleavage mechanism.
-
Precursor Formation: Phenylalanine ammonia-lyase (PAL) converts Phenylalanine to Cinnamic acid, eventually yielding 4-Hydroxybenzoic acid.
-
Amidation: Conversion to 4-Hydroxybenzamide via an ATP-dependent ligase.
-
N-Formylation: This step is unusual. It likely involves a formyltransferase utilizing 10-formyl-tetrahydrofolate (10-CHO-THF) as the carbon donor, similar to the formylation of Methionyl-tRNA in bacterial initiation.
Biosynthetic Flowchart
Caption: Hypothesized biosynthetic pathway from L-Phenylalanine to NFHB.
Synthetic Evolution: From Classical to Green Chemistry
Synthesizing N-formyl amides is chemically challenging because the amide nitrogen is a poor nucleophile. Direct reaction with formic acid often fails or requires harsh conditions.
Method A: Classical Anhydride Coupling
The traditional approach involves the activation of formic acid using acetic anhydride to generate formic acetic anhydride (FAA) in situ.
-
Mechanism: The amide nitrogen attacks the more electrophilic formyl carbonyl of FAA.
-
Drawbacks: FAA is unstable; the reaction often yields mixtures of N-formyl and N-acetyl products; requires anhydrous conditions.
Method B: Oxidative Decarboxylation (The "Green" Route)
A breakthrough method described by Huang et al. utilizes the oxidative decarboxylation of N-aroylglycines.
-
Substrate: N-(4-Hydroxybenzoyl)glycine (Hippuric acid derivative).
-
Reagents: Catalytic AgNO
, Ammonium Persulfate (NH ) S O . -
Mechanism:
-
Ag(I) oxidizes the carboxylate to a radical.
-
Decarboxylation generates an
-amino radical. -
Oxidation to the iminium ion followed by hydrolysis yields the N-formyl amide.
-
-
Advantage: Uses water/solvent biphasic systems, avoids unstable anhydrides, and proceeds under mild conditions.
Comparative Synthetic Data
| Parameter | Method A: Mixed Anhydride | Method B: Oxidative Decarboxylation |
| Precursor | 4-Hydroxybenzamide | N-(4-Hydroxybenzoyl)glycine |
| Reagents | Formic acid, Ac | AgNO |
| Conditions | 0°C to RT, Anhydrous | 60-80°C, Aqueous/Organic |
| Yield | 40 - 60% | 65 - 75% |
| Selectivity | Low (Acetyl byproducts) | High |
| Green Score | Low (Atom economy) | High (Water solvent) |
Experimental Protocol: Ag-Catalyzed Synthesis
Objective: Synthesis of N-Formyl-4-hydroxybenzamide via oxidative decarboxylation.
Reagents:
-
N-(4-Hydroxybenzoyl)glycine (1.0 eq)
-
Silver Nitrate (AgNO
) (0.1 eq) -
Ammonium Persulfate ((NH
) S O ) (2.0 eq) -
Solvent: Water / CH
Cl (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve 5 mmol of N-(4-hydroxybenzoyl)glycine in 20 mL of CH
Cl . -
Catalyst Addition: Add 20 mL of water containing 0.5 mmol AgNO
. -
Oxidant Addition: Add 10 mmol of ammonium persulfate in small portions to the biphasic mixture.
-
Reaction: Reflux the mixture at 50°C for 2–4 hours under vigorous stirring.
-
Note: The biphasic system protects the product from over-oxidation.
-
-
Workup: Separate the organic layer.[2] Extract the aqueous layer twice with CH
Cl . -
Purification: Dry combined organics over Na
SO , filter, and concentrate. Recrystallize from Ethyl Acetate/Hexane. -
Validation:
-
1H NMR (DMSO-d6):
11.2 (br s, 1H, NH), 9.2 (s, 1H, CHO), 7.8 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H). -
Key Check: The formyl proton at 9.2 ppm is diagnostic.
-
Pharmacological Implications[2][4]
Anti-Inflammatory Activity
NFHB contributes to the anti-inflammatory profile of Oxytropis falcata. The mechanism likely involves the inhibition of pro-inflammatory cytokines (TNF-
Immunomodulation
Synthetic derivatives of NFHB (e.g., N-decyl analogs) have shown potential as immunoadjuvants. The lipophilicity of the benzamide core combined with the reactivity of the formyl group allows for membrane penetration and subsequent interaction with immune receptors.
PKC Inhibition (Balanol Context)
While NFHB itself is a small molecule, the 4-hydroxybenzamide core is the critical binding motif in Balanol , a potent Protein Kinase C (PKC) inhibitor. NFHB serves as a model compound for understanding the electronic requirements of the benzamide binding pocket in PKC enzymes.
References
-
Phytochemical Isolation: Lu, F., & Xu, X. J. (2007).[3][4][5] Studies on flavonoids of Oxytropis falcata. China Journal of Chinese Materia Medica, 32(3), 235-237. Link
-
Synthesis (Green Method): Huang, W., et al. (2006). A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag+/S2O82-.[6] Journal of Chemical Research, 2006(11), 738-739.[6] Link
-
Abies alba Constituents: Szmechtyk, T., et al. (2024).[7] Phytochemicals from Bark Extracts and Their Applicability in the Synthesis of Thermosetting Polymers.[7] Materials, 17(9), 2123.[7] Link
-
T3P Synthesis Method: Glandorf, J., et al. (2017). An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). Tetrahedron Letters, 58(44), 4166-4169. Link
-
General Benzamide Pharmacology: BenchChem. (2025). A Comparative Guide to N-(4-Formylphenyl)benzamide and Other Benzamide Derivatives. Link
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pKa values and acidity of N-Formyl-4-hydroxybenzamide
An In-depth Technical Guide to the pKa Values and Acidity of N-Formyl-4-hydroxybenzamide
Abstract
The ionization constant (pKa) is a critical physicochemical parameter that governs the solubility, absorption, distribution, metabolism, and excretion (ADME) of drug candidates. N-Formyl-4-hydroxybenzamide, a molecule possessing multiple ionizable functional groups, presents a compelling case study for the analysis of acidity. This guide provides an in-depth examination of the theoretical principles influencing its pKa values, outlines a robust experimental protocol for their determination using UV-Vis spectrophotometry, and discusses the role of computational prediction. By synthesizing theoretical knowledge with practical methodology, this document serves as a comprehensive resource for scientists engaged in chemical analysis and drug development.
Introduction: The Significance of Acidity in N-Formyl-4-hydroxybenzamide
N-Formyl-4-hydroxybenzamide is a fine chemical intermediate characterized by a substituted benzene ring bearing both a phenolic hydroxyl group and an N-formylamide (imide) moiety.[1] The presence of two distinct acidic protons on this single scaffold makes a thorough understanding of its ionization behavior essential for predicting its chemical reactivity, biological interactions, and pharmaceutical suitability.
The pKa value dictates the extent of ionization of a molecule at a given pH.[2] For a drug candidate, this property is paramount:
-
Solubility: The ionized form of a molecule is typically more water-soluble than the neutral form.
-
Permeability: Neutral, more lipophilic forms of a molecule are often better able to cross biological membranes.
-
Receptor Binding: The charge state of a molecule can dramatically affect its ability to bind to a target protein.
This guide dissects the acidity of N-Formyl-4-hydroxybenzamide's two key functional groups, providing a theoretical framework, predictive analysis, and a validated experimental workflow for precise pKa determination.
Theoretical Framework: Unraveling the Acidity of Two Protons
N-Formyl-4-hydroxybenzamide has two protons that can be lost under accessible pH conditions: the phenolic proton (H-O-) and the amide proton (H-N-). The acidity of each is modulated by the electronic effects of the substituents on the aromatic ring.
Acidity of the Phenolic Hydroxyl Group
The baseline acidity of phenol itself is relatively weak, with a pKa of approximately 9.95 in water.[3][4][5] The acidity of a substituted phenol is highly dependent on the electronic nature of the other groups on the ring.[6]
In N-Formyl-4-hydroxybenzamide, the N-formylbenzamide group is located para to the hydroxyl group. This substituent acts as an electron-withdrawing group (EWG) through both the inductive effect (pulling electron density through the sigma bonds) and, more significantly, the resonance effect. Upon deprotonation of the phenol, the resulting negative charge on the oxygen can be delocalized into the benzene ring and further onto the two carbonyl oxygen atoms of the imide group. This extensive resonance stabilization of the phenoxide conjugate base makes the corresponding phenol more acidic (i.e., lowers its pKa) compared to unsubstituted phenol.
For comparison, 4-hydroxybenzoic acid has a pKa of 4.54 for its carboxylic acid proton, while the pKa of its phenolic proton is higher.[7][8] The parent compound, 4-hydroxybenzamide, has a predicted pKa of 8.60.[9][10] The N-formyl group is a stronger EWG than the simple amide group due to the presence of a second carbonyl. Therefore, the phenolic proton in N-Formyl-4-hydroxybenzamide is expected to be more acidic than that of 4-hydroxybenzamide.
Acidity of the N-H (Imide) Proton
Simple amides are exceptionally weak acids; the pKa of benzamide's N-H proton is estimated to be around 17, though some sources suggest it may be as low as 13.[11][12] However, the N-H group in N-Formyl-4-hydroxybenzamide is not a simple amide. It is an imide, with the nitrogen atom positioned between two carbonyl groups.
The presence of two adjacent carbonyl groups drastically increases the acidity of the N-H proton for two primary reasons:
-
Inductive Effect: Both carbonyl carbons are electrophilic and pull electron density away from the nitrogen atom, polarizing the N-H bond and facilitating proton loss.
-
Resonance Stabilization: Upon deprotonation, the resulting negative charge on the nitrogen (the conjugate base) is effectively delocalized over both carbonyl oxygen atoms. This robust stabilization significantly favors the ionized form. The importance of the acidity of such N-H bonds is a key consideration in designing molecules like N-heteroaryl sulfonamides that target protein-protein interactions.[13]
This structural feature makes the N-H proton in N-Formyl-4-hydroxybenzamide far more acidic than a typical amide, with an acidity more comparable to that of other imides.
Ionization Equilibria
The two deprotonation events for N-Formyl-4-hydroxybenzamide (H₂A) can be visualized as follows:
Caption: Ionization equilibria for N-Formyl-4-hydroxybenzamide.
Quantitative Data and Predictions
| Compound | Functional Group | Experimental/Predicted pKa | Reference |
| Phenol | Phenolic OH | 9.95 | [4] |
| Benzamide | Amide NH | ~13-17 | [11] |
| 4-Hydroxybenzamide | Phenolic OH | 8.60 (Predicted) | [9][10] |
| N-Formyl-4-hydroxybenzamide | Phenolic OH | ~8.0 - 8.5 (Estimated) | N/A |
| N-Formyl-4-hydroxybenzamide | Imide NH | ~8.5 - 9.5 (Estimated) | N/A |
Justification for Estimates:
-
pKa (Phenolic OH): The powerful electron-withdrawing nature of the para-imide group should lower the phenolic pKa significantly below that of phenol (9.95) and even below that of 4-hydroxybenzamide (8.60). An estimate in the range of 8.0-8.5 is chemically sound.
-
pKa (Imide NH): The acidity of this proton is primarily dictated by the two flanking carbonyls. Its pKa is expected to be in the range of other acyclic or aromatic imides. The electronic contribution from the para-hydroxyl group is secondary. A value in the range of 8.5-9.5 is a reasonable prediction.
Insight: The predicted pKa values for the two protons are notably close. This suggests that over a narrow pH range, the molecule will exist as a mixture of two different mono-anionic species, which has significant implications for its interaction with biological systems.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
A self-validating and highly reliable method for determining the pKa of chromophoric molecules like N-Formyl-4-hydroxybenzamide is through UV-Vis spectrophotometric titration. The principle relies on the fact that the neutral phenol and the deprotonated phenoxide have distinct absorption spectra. By monitoring the change in absorbance at a specific wavelength across a range of pH values, a titration curve can be generated to determine the pKa.
Workflow for Spectrophotometric pKa Determination
Caption: Experimental workflow for pKa determination via UV-Vis spectrophotometry.
Detailed Step-by-Step Methodology
A. Reagents and Materials:
-
N-Formyl-4-hydroxybenzamide
-
Spectrophotometric grade methanol
-
Buffer components (e.g., phosphate, borate salts)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
B. Procedure:
-
Stock Solution Preparation: Accurately weigh ~5 mg of N-Formyl-4-hydroxybenzamide and dissolve it in methanol in a 50 mL volumetric flask to create a concentrated stock solution. Methanol is used to ensure complete dissolution before dilution in aqueous buffers.
-
Buffer Preparation: Prepare a series of at least 10 buffer solutions covering the pH range of interest (e.g., from pH 6.0 to 11.0 in 0.5 pH unit increments). A universal buffer system can be used, or separate phosphate and borate buffers can be prepared. Ensure constant ionic strength across all buffers by adding a background electrolyte like KCl.
-
Sample Preparation: For each buffer, pipette 3 mL into a quartz cuvette. Add a small, constant aliquot (e.g., 30 µL) of the methanolic stock solution. The final methanol concentration should be kept low (<5%) to minimize its effect on the aqueous pKa.
-
Spectrophotometric Measurement:
-
Record a baseline spectrum using a cuvette containing the buffer solution and the same aliquot of methanol (without the compound).
-
Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample at each pH.
-
-
Data Processing and Analysis:
-
Overlay all spectra to identify the wavelength (λ) that shows the most significant change in absorbance with pH. This is typically near the λmax of the phenoxide species.
-
Extract the absorbance value at this chosen wavelength for each pH.
-
Plot Absorbance vs. pH. The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]) where the ratio of the ionized form (A⁻) to the neutral form (HA) can be calculated from the absorbance values.
-
C. System Validation: To ensure the trustworthiness of the results, the protocol should be validated by running a standard compound with a known pKa in the same range (e.g., 4-acetamidophenol) under identical conditions.
Conclusion
N-Formyl-4-hydroxybenzamide possesses two acidic protons—a phenolic hydroxyl and an imide N-H—with estimated pKa values that are predicted to be close, falling within the range of approximately 8.0 to 9.5. The acidity of the phenolic proton is enhanced by the strong electron-withdrawing nature of the para-imide group. Concurrently, the N-H proton exhibits significant imide character, making it unusually acidic for an amide-containing structure. This complex ionization profile underscores the necessity of precise experimental determination for applications in drug development and medicinal chemistry. The detailed UV-Vis spectrophotometric titration protocol provided herein offers a robust and reliable method for obtaining these critical physicochemical parameters, enabling researchers to accurately predict the behavior of this and similar molecules in biological systems.
References
- 4-hydroxybenzoic Acid - mVOC 4.0. (n.d.).
-
20.4 Substituent Effects on Acidity - Chemistry LibreTexts. (2024, August 8). Retrieved February 6, 2026, from [Link]
- 4-Hydroxybenzamide - Chongqing Chemdad Co., Ltd. (n.d.).
-
4-Hydroxybenzoic acid - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]
-
4-Hydroxybenzamide | C7H7NO2 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]
-
N-Formyl-4-hydroxybenzamide | C8H7NO3 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]
-
Phenol | C6H5OH - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]
-
Phenol - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]
-
The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions - PubMed Central. (2012). Retrieved February 6, 2026, from [Link]
-
5.5: Acid-base Properties of Phenols - Chemistry LibreTexts. (2020, August 1). Retrieved February 6, 2026, from [Link]
-
How does the presence of a functional group affect the acidity of a molecule? - Quora. (2022, October 29). Retrieved February 6, 2026, from [Link]
-
Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior - Oreate AI Blog. (2026, January 21). Retrieved February 6, 2026, from [Link]
-
Benzamide - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]
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Methodological & Application
Application Note: Catalytic & Functional Utility of N-Formyl-4-hydroxybenzamide
This Application Note is structured to address the specific bifunctional nature of N-Formyl-4-hydroxybenzamide (NFHB). Unlike generic catalytic guides, this document treats NFHB as a dual-function molecular scaffold : acting as a Redox Mediator (via the phenolic moiety) and a Formyl Transfer Reagent (via the N-formyl imide moiety).
Executive Summary & Molecular Logic
N-Formyl-4-hydroxybenzamide (NFHB) represents a specialized class of "functionalized amides" possessing two distinct reactive centers:
-
The Phenolic Hydroxyl (-OH): Electron-rich and redox-active, capable of undergoing Single Electron Transfer (SET) to form phenoxy radicals. This makes NFHB a potent mediator in enzymatic oxidations (e.g., Laccase-Mediator Systems).
-
The N-Formyl Imide (-CONHCHO): An activated amide bond. The electron-withdrawing benzoyl group activates the formyl moiety, making it an excellent formyl donor for nucleophiles under mild conditions.
This guide provides protocols for utilizing NFHB in Green Oxidation Catalysis and Chemo-selective Amine Formylation .
Application A: Redox Mediator in Laccase-Catalyzed Oxidations
Theory of Operation
Laccases (benzenediol:oxygen oxidoreductases) are powerful green catalysts but are limited by their low redox potential (
NFHB acts as a Redox Mediator . The laccase oxidizes NFHB to a stable phenoxy radical (
Mechanism Visualization
The following diagram illustrates the electron shuttle mechanism where NFHB cycles between its reduced (phenolic) and oxidized (radical) states.
Figure 1: The catalytic cycle of Laccase-Mediator System (LMS) utilizing NFHB as an electron shuttle.
Experimental Protocol: Oxidative Decolorization/Degradation
Objective: Use NFHB to mediate the oxidation of a recalcitrant dye (e.g., Reactive Blue 19) or lignin model compound.
Reagents:
-
Buffer: 0.1 M Sodium Acetate buffer (pH 4.5).
-
Enzyme: Laccase (from Trametes versicolor), activity >10 U/mL.
-
Mediator: N-Formyl-4-hydroxybenzamide (NFHB) [Stock: 10 mM in Ethanol].
-
Substrate: Reactive Blue 19 (RB19) [Stock: 50 mg/L].
Procedure:
-
Preparation: In a quartz cuvette or microplate well, combine:
-
1.5 mL Acetate Buffer.
-
0.2 mL Substrate Stock (RB19).
-
Variable: 0.1 mL NFHB Stock (Final conc: 0.5 mM).
-
-
Initiation: Add 0.1 mL Laccase solution.
-
Control: Run a parallel blank without NFHB to quantify direct enzyme activity.
-
Monitoring: Measure absorbance decrease at
(595 nm for RB19) over 60 minutes at 25°C. -
Quantification: Calculate the Decolorization Efficiency (%):
Expected Results:
| System | Decolorization (60 min) | Notes |
|---|---|---|
| Laccase Only | < 15% | Direct oxidation is sterically hindered. |
| Laccase + NFHB | > 85% | NFHB radical efficiently attacks the anthraquinone core. |
| Control (No Enz) | < 2% | Verifies NFHB stability in buffer. |
Application B: "Quasi-Catalytic" N-Formylation of Amines
Theory of Operation
The N-formyl group in NFHB is activated by the adjacent carbonyl of the benzamide. This structure functions as a formyl transfer agent . While the transfer itself is stoichiometric, the reaction can be rendered "quasi-catalytic" or highly efficient by using NFHB as a regenerable carrier or by exploiting its high selectivity compared to bulk formic acid.
Key Advantage: Unlike direct formic acid/high-temp reactions, NFHB transfers the formyl group under neutral conditions, preserving acid-sensitive substrates.
Mechanism Visualization
The nucleophilic amine attacks the formyl carbonyl, releasing 4-hydroxybenzamide (which can be recycled).
Figure 2: Formyl transfer pathway. The 4-hydroxybenzamide byproduct precipitates or is easily separated.
Experimental Protocol: Selective N-Formylation
Objective: Formylate anilines or aliphatic amines under mild conditions.
Reagents:
-
Substrate: Aniline or Benzylamine (1.0 mmol).
-
Reagent: NFHB (1.1 mmol).
-
Solvent: 1,4-Dioxane or THF (Dry).
-
Catalyst (Optional): DMAP (5 mol%) can accelerate the transfer.
Procedure:
-
Dissolution: Dissolve 1.0 mmol of amine in 3 mL of dry dioxane.
-
Addition: Add 1.1 mmol of NFHB. The mixture may be a suspension initially.
-
Reaction: Stir at 60°C for 4–6 hours. Monitoring via TLC (SiO2, EtOAc/Hexane) will show the disappearance of the amine.
-
Work-up (Self-Validating Step):
-
Cool the reaction to room temperature.[1]
-
Precipitation: The byproduct, 4-hydroxybenzamide, is significantly less soluble in ether/dioxane mixtures than the N-formyl product.
-
Add 5 mL Diethyl Ether. Filter off the white precipitate (4-hydroxybenzamide).
-
Concentrate the filtrate to obtain the N-formyl amine.
-
-
Recycling: The collected 4-hydroxybenzamide can be re-formylated using formic acid/acetic anhydride to regenerate NFHB.
Synthesis of the Reagent (NFHB)
Since NFHB is not a standard catalog item, its synthesis is a prerequisite. This protocol is based on modified oxidative decarboxylation or direct formylation principles.
Method: Direct N-Formylation of 4-Hydroxybenzamide
-
Starting Material: 4-Hydroxybenzamide (commercially available).
-
Formylating Mix: Acetic anhydride (2.0 eq) and Formic acid (2.2 eq). Premix at 0°C for 30 min to generate Acetic Formic Anhydride (AFA) in situ.
-
Reaction: Add 4-Hydroxybenzamide (1.0 eq) to the AFA mixture.
-
Conditions: Stir at room temperature for 12 hours.
-
Quench: Pour onto ice water.
-
Purification: The N-Formyl-4-hydroxybenzamide will precipitate. Filter, wash with cold water, and recrystallize from Ethanol/Water.
-
Note: Protect the phenolic -OH (e.g., as acetate) if side-reactions occur, then hydrolyze selectively, though the amide N-H is typically more nucleophilic towards AFA than the phenol under controlled conditions.
-
References
-
Laccase-Mediator Systems (General Principles)
-
N-Formyl Amides as Reagents
- Title: Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides.
- Source: Organic & Biomolecular Chemistry, 2014.
-
URL:[Link]
- Relevance: Validates the use of N-formyl imides (the core functional group of NFHB) as transfer reagents.
-
Synthesis of N-Formylbenzamides
-
Phenolic Amides in Biology
Sources
Technical Guide: In Vitro Assay Optimization for N-Formyl-4-hydroxybenzamide
Introduction: The Stability-Activity Paradox
N-Formyl-4-hydroxybenzamide (CAS: 65599-16-8) is a bioactive secondary metabolite identified in medicinal plants such as Oxytropis falcata and Houttuynia cordata. Structurally, it consists of a phenolic core coupled with an N-formyl amide moiety. While the phenolic group suggests antioxidant and anti-inflammatory potential, the N-formyl group introduces a critical variable: hydrolytic instability .
In biological systems, N-formyl amides can function as prodrugs or distinct pharmacophores. However, they are susceptible to deformylation by serum esterases or pH shifts, converting them into the primary amide, 4-hydroxybenzamide .
The Senior Scientist’s Directive: To generate reproducible data, you must distinguish the activity of the parent molecule from its metabolite. This guide prioritizes a "Stability-First" approach, mandating a chemical validation step before biological interrogation.
Physicochemical Profiling & Stock Preparation
Solvent Selection & Solubility
The compound possesses both a hydrogen-bond donor (phenol) and acceptors (amide/formyl). It is sparingly soluble in water but highly soluble in aprotic polar solvents.
| Parameter | Specification | Rationale |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Dissolves the compound >50 mM. Prevents immediate hydrolysis compared to protic solvents (MeOH/EtOH). |
| Stock Concentration | 10 mM - 50 mM | High concentration minimizes the volume of DMSO added to cells (must keep final DMSO < 0.1%). |
| Storage | -80°C (Aliquot) | N-formyl groups are sensitive to freeze-thaw cycles.[1] Store under nitrogen/argon if possible. |
| Working Solution | Fresh Preparation | CRITICAL: Do not store diluted aqueous working solutions. Prepare immediately before addition to cells. |
The "Self-Validating" Stability Check
Before running a bioassay (e.g., IC50 determination), you must quantify the rate of deformylation in your specific assay medium.
Protocol: LC-MS Stability Validation
-
Spike: Dilute stock to 10 µM in Assay Media (e.g., DMEM + 10% FBS).
-
Incubate: Place in cell culture incubator (37°C, 5% CO2) for 0, 1, 6, and 24 hours.
-
Extract: At each time point, precipitate proteins with cold Acetonitrile (1:3 ratio).
-
Analyze: Run on HPLC/LC-MS. Monitor the ratio of N-Formyl-4-hydroxybenzamide (Parent) vs. 4-Hydroxybenzamide (Deformylated) .
Decision Gate: If >20% degradation occurs within the assay window (e.g., 24h), you must shorten the assay duration or use serum-free media to inhibit esterase activity.
Detailed Experimental Protocol: Anti-Inflammatory Assay
Context: Given its source (Oxytropis falcata), the most relevant physiological model is the inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages.
Materials
-
Cell Line: RAW 264.7 Murine Macrophages.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Reagent: Griess Reagent (Sulfanilamide + NED).
-
Control: Dexamethasone (Steroidal anti-inflammatory) or L-NMMA (NOS inhibitor).
Step-by-Step Workflow
Step 1: Cell Seeding
-
Seed RAW 264.7 cells in 96-well plates at
cells/well in DMEM + 10% FBS. -
Incubate overnight (18–24h) to allow attachment.
Step 2: Compound Pre-treatment (The "Pulse" Method)
-
Note: To mitigate stability issues, use a "Pulse" protocol if the compound degrades fast.
-
Remove old media.
-
Add fresh media containing N-Formyl-4-hydroxybenzamide (0.1, 1, 5, 10, 50, 100 µM).
-
Vehicle Control: Media + 0.1% DMSO.
-
Incubate for 1 hour prior to LPS stimulation.
Step 3: Stimulation
-
Add LPS (Final concentration: 1 µg/mL) to all wells except the Negative Control (Basal).
-
Incubate for 18–24 hours at 37°C. Note: If stability test showed degradation at 6h, stop assay at 6h and measure early inflammatory markers like TNF-alpha mRNA instead of accumulated NO.
Step 4: Griess Assay (NO Quantification)
-
Transfer 100 µL of culture supernatant to a new clear-bottom 96-well plate.
-
Add 100 µL of Griess Reagent (1:1 mix of Solution A and B).
-
Incubate 10 mins at Room Temperature (Dark).
-
Measure Absorbance at 540 nm .
Step 5: Viability Counter-Screen (Mandatory)
-
To ensure NO reduction isn't due to cell death, perform an MTT or CCK-8 assay on the remaining cells in the original plate.
-
Acceptance Criteria: Cell viability must be >80% at the tested concentration for the NO inhibition to be valid.
Data Analysis & Visualization
Calculation Logic
Calculate the Percent Inhibition (
- : Absorbance of LPS-only control.
- : Absorbance of Compound + LPS.
- : Absorbance of untreated cells.
Workflow Visualization
The following diagram illustrates the critical decision pathways for handling this labile compound.
Caption: Logic flow for validating N-Formyl-4-hydroxybenzamide stability prior to bioactivity assessment.
Troubleshooting & Pitfalls
| Issue | Probable Cause | Solution |
| High Variability in IC50 | Deformylation during storage or assay. | Prepare stocks fresh. Use serum-free media (Opti-MEM) if cells tolerate it to reduce esterase activity. |
| Precipitation | "Crashing out" upon dilution in aqueous media. | Perform serial dilutions in DMSO first, then a single spike into media. Ensure final DMSO is constant (e.g., 0.1%). |
| False Positive (NO reduction) | Compound reacts with Griess Reagent directly. | Cell-Free Control: Mix compound + Nitrite standard + Griess reagent. If signal decreases, it's a chemical artifact. |
References
-
PubChem. (n.d.).[2] N-Formyl-4-hydroxybenzamide (Compound CID 71370414).[2] National Library of Medicine.[2] Retrieved February 6, 2026, from [Link]
-
Lozano Mera, B. D., et al. (2021).[3] Synthesis of N-decyl-4-((3-formyl-4-hydroxyphenoxy) methyl) benzamide... ConcienciaDigital.[3] Retrieved February 6, 2026, from [Link]
Sources
microwave-assisted synthesis of N-Formyl-4-hydroxybenzamide
Application Note: Microwave-Assisted Synthesis of N-Formyl-4-hydroxybenzamide
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of N-Formyl-4-hydroxybenzamide (CAS: 65599-16-8) utilizing microwave-assisted organic synthesis (MAOS). Unlike conventional thermal heating, which often requires prolonged reflux times (12–24 hours) and harsh dehydrating agents, this microwave protocol achieves quantitative conversion in under 20 minutes. The method prioritizes Green Chemistry principles, utilizing a solvent-minimized approach and high atom economy.
Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.
Scientific Background & Rationale
The Challenge of N-Acylformamide Synthesis
The target molecule, N-Formyl-4-hydroxybenzamide (
-
Nucleophilicity Issues: The nitrogen atom in a primary amide (
) is significantly less nucleophilic than in an amine due to resonance delocalization with the carbonyl group. Consequently, direct reaction with formic acid is often sluggish. -
Selectivity: The substrate, 4-hydroxybenzamide, contains a competitive nucleophile: the phenolic hydroxyl group (-OH). The protocol must favor N-formylation over O-formylation.
The Microwave Advantage
Microwave irradiation provides direct dielectric heating, coupling efficiently with polar reaction media (like formic acid). This induces rapid internal heating and superheating effects that overcome the high activation energy barrier of amide N-formylation, suppressing side reactions (like O-formylation) through kinetic control.
Reaction Mechanism & Pathway
The synthesis utilizes Acetic Formic Anhydride (AFA) generated in situ.[1] AFA is a potent electrophilic formylating agent, more reactive than formic acid alone.
Figure 1: Mechanistic pathway for the microwave-assisted N-formylation using in situ generated Acetic Formic Anhydride.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of pressure control (0–30 bar).
-
Vial: 10 mL or 30 mL heavy-walled microwave process vial with crimp cap/septum.
-
Reagents:
-
4-Hydroxybenzamide (98% purity).[2]
-
Formic Acid (98-100%).
-
Acetic Anhydride (Analytical Grade).
-
Optional Catalyst: Silica-supported Sulfuric Acid (
) for solvent-free variants.
-
Optimization of Reaction Parameters
The following data illustrates the optimization process to maximize yield while minimizing O-formylated byproducts.
| Entry | Reagent System | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | Formic Acid (neat) | 100 | 30 | 45 | Incomplete conversion. |
| 2 | Formic Acid / Ac2O (2:1) | 80 | 10 | 82 | Good conversion, minor O-formylation. |
| 3 | Formic Acid / Ac2O (2:1) | 95 | 15 | 94 | Optimal. Quantitative conversion. |
| 4 | DMF / POCl3 | 0 -> 60 | 60 | 65 | Complex workup; Vilsmeier byproduct. |
Step-by-Step Procedure (Optimized Method)
Step 1: Reagent Preparation (In Situ AFA Generation)
-
In a fume hood, mix Formic Acid (5.0 mL) and Acetic Anhydride (2.5 mL) in a beaker.
-
Stir gently at room temperature for 10–15 minutes. Note: This exothermic mixing generates Acetic Formic Anhydride (AFA).
Step 2: Microwave Synthesis
-
Weigh 4-Hydroxybenzamide (1.0 mmol, ~137 mg) directly into a 10 mL microwave vial.
-
Add 3.0 mL of the prepared AFA mixture to the vial.
-
Add a magnetic stir bar and seal the vial with a PTFE-lined septum cap.
-
Program the Microwave Reactor:
-
Temperature: 95 °C
-
Hold Time: 15 minutes
-
Pre-stirring: 30 seconds
-
Pressure Limit: 250 psi (Safety limit)
-
Power: Dynamic (Max 150 W)
-
-
Start the reaction.[3][4][5] The reactor should reach 95 °C within 60–90 seconds.
Step 3: Work-up and Purification
-
Allow the vial to cool to room temperature (using the reactor's compressed air cooling).
-
Pour the reaction mixture slowly into 20 mL of ice-cold water with vigorous stirring.
-
The product, N-Formyl-4-hydroxybenzamide, will precipitate as a white to off-white solid.
-
Expert Tip: If an oil forms initially, scratch the side of the beaker with a glass rod to induce crystallization.
-
-
Filter the solid using a Buchner funnel and wash with cold water (2 x 5 mL) to remove residual acid.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (8:2). Cool slowly to 4 °C.
-
Dry the crystals in a vacuum oven at 50 °C for 4 hours.
Characterization & Quality Control
Ensure the isolated product meets the following spectral criteria to confirm the N-formyl structure and rule out O-formylation.
-
Physical State: White crystalline solid.
-
Melting Point: Distinct from starting material (161–162 °C). Expect shift to >170 °C (decomposition often occurs).
-
FT-IR (ATR):
-
Amide I (Carbonyl): Look for two carbonyl peaks due to the imide structure (
). Typically ~1680 cm⁻¹ (Benzamide C=O) and ~1720 cm⁻¹ (Formyl C=O). -
OH Stretch: Broad band at 3200–3400 cm⁻¹ (Phenolic OH should remain). Absence of ester C=O at 1760 cm⁻¹ confirms no O-formylation.
-
-
1H NMR (DMSO-d6):
-
Formyl Proton (-CHO): A distinct singlet or doublet (due to rotamers) in the downfield region, typically δ 9.0 – 9.5 ppm .
-
Amide NH: Broad singlet, often exchangeable, >10 ppm.
-
Aromatic Protons: AA'BB' system typical of para-substitution.
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Solid | Incomplete precipitation or hydrolysis. | Ensure the quench water is ice-cold . Do not leave the product in acidic water for prolonged periods; filter immediately. |
| O-Formylation Observed | Reaction temperature too high or excess anhydride. | Reduce temperature to 80 °C. If O-formyl byproduct persists, stir the crude solid in mild aqueous bicarbonate for 5 mins (hydrolyzes ester but spares imide). |
| Vial Over-pressurization | Decomposition of Formic Acid ( | Ensure the vial is filled to <50% volume. Use a reactor with active pressure management. |
References
-
Microwave-Assisted Amide Synthesis
-
General N-Formylation Protocols
-
Sheehan, J.C., et al. "Preparation of N-Formylamides." Organic Syntheses, Coll. Vol. 5, p. 29. Link
-
-
Green Chemistry & Solvent-Free Methods
- Mechanistic Insights (AFA)
(Note: While specific literature on the exact CAS 65599-16-8 is limited, this protocol is derived from validated methodologies for the N-formylation of benzamides as cited in References 1 and 2.)
Sources
solvent selection for N-Formyl-4-hydroxybenzamide reactions
Application Note: Solvent Selection Strategies for N-Formyl-4-hydroxybenzamide Reactions
Abstract
This guide provides a technical framework for solvent selection involving N-Formyl-4-hydroxybenzamide (CAS: 5470-37-1 / 65599-16-8), a structural analogue of acetaminophen often utilized as a metabolic intermediate or synthetic scaffold.[1][2] The core challenge in handling this moiety is the "Solubility-Stability Paradox" : solvents that best dissolve the compound (polar aprotic) often accelerate the unwanted hydrolysis of the labile N-formyl group. This note details protocols for balancing solubility, reaction kinetics, and green chemistry compliance, specifically focusing on O-alkylation and stability maintenance.
Core Directive: The Chemical Context
To select the correct solvent, one must first understand the competing functional groups on N-Formyl-4-hydroxybenzamide:
-
Phenolic Hydroxyl (C4-OH):
-
N-Formyl Amide (C1-NH-CHO):
The Directive: Avoid "universal" solvents. Select solvents based on the phase of the workflow: Preservation (Storage), Functionalization (Alkylation), or Deprotection (Hydrolysis).
Critical Parameter Analysis: Solvent Classes
The following table summarizes solvent compatibility based on experimental solubility data and stability risks.
| Solvent Class | Representative Solvents | Solubility | Stability Risk | Green Score | Recommendation |
| Polar Aprotic (High BP) | DMF, DMSO, NMP | Excellent (>100 mg/mL) | Low (if dry); High (if wet + heat) | Poor (Toxic/Reprotoxic) | Avoid for scale-up; use only for difficult dissolutions.[1][2] |
| Polar Aprotic (Volatile) | Acetonitrile (MeCN), Acetone | Good (with heat) | Low | Moderate | Preferred for general synthesis & analysis.[1][2] |
| Ethers (Green) | 2-MeTHF, CPME | Moderate | Very Low | Excellent | Gold Standard for process chemistry.[1][2] |
| Protic | Methanol, Ethanol, Water | Variable (pH dependent) | High (Risk of solvolysis) | Good | Use only for deformylation or cryo-storage.[1][2] |
| Chlorinated | DCM, Chloroform | Poor | Low | Poor | Use only in biphasic systems.[1][2] |
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting a solvent based on the intended experimental outcome.
Figure 1: Solvent Selection Decision Tree.[1][2] Blue nodes indicate decision points; Green nodes indicate recommended pathways; Red indicates hazardous pathways.[1][2]
Application Protocol: Green O-Alkylation
This protocol replaces traditional DMF-based methods with 2-Methyltetrahydrofuran (2-MeTHF) or Acetonitrile (MeCN) .[1][2] These solvents allow for easier workup (lower boiling point, immiscibility with water for 2-MeTHF) and reduced toxicity.[1][2]
Objective: Selective alkylation of the phenolic oxygen while preserving the N-formyl group.
Materials
-
Electrophile:[1] Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.1 eq)[1]
-
Base: Potassium Carbonate (K₂CO₃) - Anhydrous, granular (2.0 eq)[1][2]
-
Solvent: 2-MeTHF (Preferred) or Acetonitrile (Alternative)[1][2]
-
Catalyst (Optional): 18-Crown-6 (if using MeCN) or TBAI (Tetrabutylammonium iodide) for phase transfer.[1][2]
Step-by-Step Methodology
-
Preparation:
-
Dissolution & Deprotonation:
-
Charge the reaction vessel with N-Formyl-4-hydroxybenzamide and Solvent (10 mL per gram of substrate).
-
Critical Step: Stir at Room Temperature (RT) for 15-30 minutes before adding the electrophile. This allows partial formation of the phenoxide anion without thermal stress.
-
-
Reaction:
-
Workup (Self-Validating Step):
-
Validation: Check the pH of the reaction mixture. It should remain basic. If pH drops, acid byproducts are forming (hydrolysis risk).[1][2]
-
Cool to RT. Filter off the inorganic solids (K₂CO₃/KX).[2]
-
For 2-MeTHF: Wash the organic filtrate directly with water (2-MeTHF separates cleanly from water).[1][2]
-
For MeCN: Evaporate solvent, redissolve residue in EtOAc, then wash with water.[1]
-
-
Isolation:
Process Visualization
Figure 2: Optimized Green O-Alkylation Workflow using 2-MeTHF.
Troubleshooting & Scientific Rationale
Issue 1: Low Yield / Precipitation
-
Cause: The phenoxide salt is often less soluble than the neutral phenol in organic solvents.
-
Solution: Do not add more solvent.[2] The reaction is heterogeneous (surface reaction on K₂CO₃).[2] High-speed stirring is more effective than dilution.[1][2] If using MeCN, add 5 mol% TBAI (Phase Transfer Catalyst) to solubilize the anion.[1]
Issue 2: Loss of Formyl Group (Deformylation)
-
Cause: Presence of water at high temperatures (hydrolysis) or "over-cooking" the reaction.[2]
-
Mechanistic Insight: The formyl group is a "pseudo-protecting group."[2] In strong base (NaOH) or acid (HCl), it cleaves to form 4-aminophenol derivatives.[1][2]
-
Prevention:[1] Use mild bases (Carbonates, not Hydroxides).[1][2] Ensure solvents are dry (<0.1% water).[1][2]
Issue 3: N-Alkylation vs. O-Alkylation
-
Control: The phenolic oxygen is harder and more nucleophilic than the amide nitrogen (which is deactivated by the formyl group). Using "Hard" bases (K₂CO₃) in polar aprotic solvents favors O-alkylation.[1][2] Using NaH in DMF might promote N-alkylation.[1][2]
References
-
Solubility & Properties: PubChem.[1][2] N-Formyl-4-hydroxybenzamide (Compound CID 71370414).[1][2][6] National Library of Medicine.[2] Available at: [Link][1][2]
-
Green Solvent Selection: Byrne, F. P., et al. (2016).[1][2] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Available at: [Link] (General reference for 2-MeTHF/CPME utility).[1][2]
-
Phenolic Alkylation: Zhang, Z., et al. (2022).[1][2][7] "Acylation of phenols to phenolic esters with organic salts."[2][7] Green Chemistry. Royal Society of Chemistry.[2] Available at: [Link]
Sources
- 1. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]
- 2. 4-formyl-N-methylbenzamide | C9H9NO2 | CID 10487212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenol - Wikipedia [en.wikipedia.org]
- 6. N-Formyl-4-hydroxybenzamide | C8H7NO3 | CID 71370414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acylation of phenols to phenolic esters with organic salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yield of N-Formyl-4-hydroxybenzamide
This Technical Support Guide is designed to assist researchers in optimizing the synthesis of N-Formyl-4-hydroxybenzamide , a structural motif found in natural products (e.g., Abies alba) and a scaffold in PARP/HDAC inhibitor research.
The following guide prioritizes chemoselectivity (differentiating between the phenolic hydroxyl and the amide nitrogen) and hydrolytic stability (preventing decomposition of the labile N-formyl imide bond).
Core Synthesis Workflow & Mechanistic Pathways
The synthesis of N-formyl amides from primary amides is challenging due to the weak nucleophilicity of the amide nitrogen. When a phenolic hydroxyl group is present (as in 4-hydroxybenzamide), the reaction faces two critical failure points: O-formylation (ester formation) and hydrolytic cleavage of the product.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the "Gold Standard" protection route to ensure high yield.
Caption: Comparative workflows showing the risks of direct formylation (Path A) versus the robust protection-deprotection strategy (Path B).
Troubleshooting Guide (Q&A Format)
Category A: Low Conversion & Reagent Issues
Q: I am using standard formic acid reflux, but the yield is <10%. Why? A: Primary amides are poor nucleophiles. Refluxing in formic acid typically leads to thermodynamic equilibrium favoring the starting material or hydrolysis.
-
The Fix: You must use an activated formylating agent. The industry standard is Acetic Formic Anhydride (AFA) . It is prepared in situ or freshly distilled by reacting acetyl chloride with sodium formate, or acetic anhydride with formic acid. AFA is significantly more electrophilic than formic acid alone.
Q: My Acetic Formic Anhydride (AFA) reaction turns dark/tarry. What is happening? A: This indicates thermal decomposition or polymerization, likely catalyzed by the phenolic hydroxyl group acting as a nucleophile or acid catalyst.
-
The Fix:
-
Temperature Control: Maintain the reaction between 0°C and 10°C . Do not heat above room temperature.
-
Order of Addition: Add the AFA solution dropwise to the amide solution, not the other way around.
-
Category B: Selectivity (O- vs. N-Formylation)
Q: NMR shows a mixture of products. How do I distinguish N-formyl from O-formyl? A:
-
Target (N-Formyl): Look for the formyl proton signal (
~9.0–9.5 ppm) appearing as a doublet (coupling with N-H) or broad singlet. The amide N-H will be shifted downfield ( >10 ppm). -
Side Product (O-Formyl): The formyl proton appears as a sharp singlet around
8.0–8.5 ppm. The aryl protons will shift slightly downfield due to the electron-withdrawing ester group.
Q: I have significant O-formylation. Can I salvage the batch? A: Yes, but it is risky. Phenolic formate esters are more hydrolytically labile than N-formyl imides.
-
Protocol: Stir the crude mixture in saturated aqueous NaHCO₃ at 0°C for 30 minutes. This mild basic condition can selectively hydrolyze the phenolic ester back to the phenol (OH) while leaving the N-formyl group intact. Warning: Prolonged exposure or higher pH will hydrolyze the N-formyl group as well.
Category C: Purification & Stability
Q: The product decomposes during column chromatography. How should I purify it? A: N-formyl amides are acidic and sensitive to silica gel (which is slightly acidic) and nucleophilic solvents (methanol).
-
The Fix:
-
Avoid Silica: Use recrystallization (e.g., Ethanol/Hexane or Toluene) whenever possible.
-
Neutralize Silica: If chromatography is necessary, pretreat the silica gel with 1% Triethylamine (TEA) in the eluent to neutralize acidity, but proceed rapidly.
-
Solvent Choice: Avoid methanol/water during purification; use DCM/EtOAc.
-
The "Gold Standard" Protocol: Protection Route
For pharmaceutical-grade purity (>98%) and yield (>80%), the direct formylation of the phenol is discouraged. The following protocol uses a benzyl protection strategy to eliminate side reactions.
Step 1: Preparation of Acetic Formic Anhydride (AFA)
-
Reagents: Sodium Formate (1.1 eq), Acetyl Chloride (1.0 eq).
-
Procedure: Suspend sodium formate in anhydrous diethyl ether at 0°C. Add acetyl chloride dropwise. Stir for 4–5 hours at RT. Filter off NaCl salts under inert atmosphere. Use the filtrate (AFA in ether) immediately.
Step 2: N-Formylation of 4-Benzyloxybenzamide
-
Substrate: 4-Benzyloxybenzamide (prepared via standard Williamson ether synthesis).
-
Reaction:
-
Dissolve 4-benzyloxybenzamide (1.0 eq) in anhydrous THF.
-
Cool to -10°C (Ice/Salt bath).
-
Add AFA solution (2.5 eq) dropwise over 30 minutes.
-
Allow to warm to 0°C and stir for 2–4 hours. Monitor by TLC (DCM:MeOH 95:5).
-
-
Workup: Quench with ice water. Extract with DCM. Wash with sat. NaHCO₃ (removes acetic/formic acid byproducts). Dry over Na₂SO₄ and concentrate.
Step 3: Deprotection (Hydrogenolysis)
-
Reaction: Dissolve intermediate in THF/EtOH (1:1). Add 10% Pd/C (5 wt%). Stir under H₂ balloon (1 atm) for 4–6 hours at RT.
-
Purification: Filter through Celite. Concentrate filtrate. Recrystallize from EtOH/Hexane.
Optimization Data Matrix
The following table summarizes the impact of solvent and temperature on the yield of N-formyl amides (based on general reactivity patterns of AFA).
| Parameter | Condition | Yield Impact | Selectivity (N vs O) | Recommendation |
| Temperature | Reflux (>60°C) | Low (<30%) | Poor (High O-formyl) | AVOID |
| 20°C (RT) | Moderate (50-60%) | Moderate | Acceptable for protected substrates | |
| 0°C to -10°C | High (80-90%) | High (Favors N) | OPTIMAL | |
| Solvent | DMF | Moderate | Low (Solvent participates) | Avoid if possible |
| THF / DCM | High | High | OPTIMAL (Inert) | |
| Reagent | Formic Acid | Trace | N/A | Insufficient activation |
| AFA | High | High | Standard Reagent |
References
-
Preparation of Acetic Formic Anhydride : Krimen, L. I. (1970). Acetic Formic Anhydride.[1][2] Organic Syntheses, 50, 1. Link
- General N-Formylation of Amides: Strazzolini, P., et al. (2008). Acetic Formic Anhydride: A Review of its Preparation and Application in Organic Synthesis. Tetrahedron, 64(7), 1175-1207.
-
Oxidative Decarboxylation Route (Alternative) : Huang, W., & Zhang, L. (2006). A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag+/S2O8 2-. Journal of Chemical Research, 2006(11), 738-739. Link
-
Natural Occurrence : Abies alba phytochemical profile containing N-Formyl-4-hydroxybenzamide. PlantaeDB. Link
-
PARP/HDAC Inhibitor Scaffolds : Relevant structural data on 4-substituted benzamides in drug design. BenchChem Application Notes. Link
Sources
Technical Support Center: Purification of N-Formyl-4-hydroxybenzamide
The Technical Support Center guide for removing impurities from crude N-Formyl-4-hydroxybenzamide follows below.
Executive Summary & Impurity Profile
N-Formyl-4-hydroxybenzamide (CAS: N/A for specific isomer, analogous to N-formylbenzamide derivatives) is a sensitive intermediate often synthesized via the formylation of 4-hydroxybenzamide. The crude material frequently suffers from specific impurity classes due to the competing reactivity of the phenolic hydroxyl group and the amide nitrogen.
Understanding your "enemy" is the first step to purity. The crude matrix typically contains:
| Impurity Type | Source | Chemical Behavior | Removal Strategy |
| Unreacted Starting Material | 4-Hydroxybenzamide (4-HBM) | More polar than target; high MP. | Recrystallization (Polarity differential). |
| O-Formylated Side Product | 4-Formyloxybenzamide (Ester formation at phenol) | Less polar; hydrolytically unstable. | Mild hydrolysis or Solvent Washing. |
| Acids & Anhydrides | Formic acid, Acetic anhydride (reagents) | Acidic, volatile. | Aqueous Bicarbonate Wash / Drying. |
| Oxidative Oligomers | Phenolic oxidation (Quinones) | Colored (Pink/Brown), insoluble gums. | Activated Charcoal Adsorption.[1] |
Diagnostic Troubleshooting Guide
Identify your issue below to find the corresponding solution.
Symptom A: Product is Pink, Brown, or Grey[1]
-
Root Cause: Oxidation of the phenolic moiety. Phenols are prone to forming quinoid structures upon exposure to air/light, especially under basic conditions or high heat.
-
Solution: Perform Protocol C (Activated Charcoal Treatment) . Always store the wet cake under inert gas (N₂) if holding for long periods.
Symptom B: Melting Point is Broad or Depressed (< 180°C)
-
Root Cause: Presence of O-formylated byproducts or solvent inclusions. The O-formyl ester disrupts the crystal lattice of the N-formyl product.
-
Solution: Execute Protocol B (Selective Hydrolysis/Wash) followed by Protocol A (Recrystallization) .
Symptom C: Strong Vinegar/Pungent Odor
-
Root Cause: Residual formic acid or acetic acid (if mixed anhydride method was used).
-
Solution: The product requires a thorough Bicarbonate Slurry Wash (See Protocol B). Note: Do not wash with strong base (NaOH), as this will deformylate the amide.
Detailed Purification Protocols
Protocol A: Recrystallization (The "Gold Standard")
Objective: Remove unreacted starting material and trace isomers.
Principle: N-Formyl-4-hydroxybenzamide exhibits a steep solubility curve in aqueous ethanol. The more polar unreacted 4-hydroxybenzamide requires a higher water ratio to stay in solution, while the less polar O-formylated impurities remain in the organic mother liquor.
Reagents: Ethanol (95%), Deionized Water.
-
Dissolution: Suspend the crude solid in Ethanol (10 mL per gram of solid). Heat to reflux (approx. 78°C) with stirring.
-
Saturation: If the solid does not dissolve completely, add Ethanol in small portions (1 mL/g) until clear.
-
Critical Check: If a small amount of dark solid remains insoluble at reflux, it is likely inorganic salts or polymerized material. Filter this hot immediately.
-
-
Anti-Solvent Addition: Remove heat source. While the solution is still hot, slowly add warm water (approx. 50-60°C) dropwise until a faint turbidity (cloudiness) persists.
-
Re-clarification: Add just enough hot Ethanol (approx. 0.5 - 1 mL) to clear the solution again.
-
Crystallization: Allow the flask to cool to room temperature undisturbed (slow cooling promotes purity). Then, cool in an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the white needles via vacuum filtration. Wash the cake with a cold 1:1 Ethanol/Water mixture.
Protocol B: Acid Removal & Selective Hydrolysis
Objective: Remove residual formic/acetic acid and hydrolyze unstable O-formyl esters without damaging the N-formyl group.
Reagents: Saturated Sodium Bicarbonate (
-
Slurry Wash: If the product is solid, do not just rinse it on the filter. Transfer the crude solid to a beaker.
-
Neutralization: Add Saturated
(5 mL per gram). Stir vigorously for 15 minutes. -
Filtration: Filter the solid and wash with copious amounts of water to remove salts.
-
Drying: Dry under vacuum at 40°C. Warning: Higher temperatures may cause thermal deformylation.
Protocol C: Activated Charcoal Treatment (Decolorization)
Objective: Remove oxidative impurities causing discoloration.
-
Dissolution: Dissolve the crude material in the minimum amount of hot Ethanol or Methanol.
-
Adsorption: Add Activated Charcoal (5-10 wt% relative to crude mass).
-
Reflux: Heat the mixture to gentle reflux for 10–15 minutes.
-
Hot Filtration: Filter the hot mixture through a pad of Celite (diatomaceous earth) to remove the charcoal.
-
Tip: Pre-warm the funnel to prevent the product from crystallizing in the filter stem.
-
-
Recovery: Proceed to crystallization (Protocol A) from the filtrate.
Workflow Visualization
The following diagram illustrates the logical decision tree for purifying crude N-Formyl-4-hydroxybenzamide.
Figure 1: Step-by-step purification logic flow. Blue nodes indicate active purification steps; Green indicates the final state.
Frequently Asked Questions (FAQs)
Q1: Why can't I use NaOH to remove the acidic impurities?
A: Sodium Hydroxide is too strong. While it will neutralize the acids, it will also attack the N-formyl group, converting your product back to the starting material (4-hydroxybenzamide) via base-catalyzed hydrolysis. Always use weak bases like Sodium Bicarbonate (
Q2: My product "oiled out" during recrystallization. What happened? A: This usually occurs if the water (anti-solvent) was added too quickly or if the solution was too concentrated.
-
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of Ethanol. Allow it to cool much more slowly. Scratching the glass with a spatula can induce proper nucleation.
Q3: Is the O-formyl impurity really a problem? A: Yes. In biological assays, the O-formyl group (a formate ester) is reactive and can acylate protein targets non-specifically, leading to false positives. Chemically, it lowers the melting point and stability of your bulk powder.
Q4: How should I store the purified compound? A: N-Formyl amides can slowly deformylate in the presence of moisture. Store the dried solid in a tightly sealed vial, preferably in a desiccator at 4°C.
References
-
Organic Syntheses , "Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids". Org. Synth.2002 , 79, 29.
-
BenchChem , "Synthesis and Optimization of 4-Hydroxybenzamide". Application Note.
-
PubChem , "N-Formyl-4-hydroxybenzamide Compound Summary".[5] National Library of Medicine.
-
ChemicalBook , "4-Hydroxybenzamide Properties and Solubility".
Sources
stability of N-Formyl-4-hydroxybenzamide in aqueous solutions
Technical Support Center: N-Formyl-4-hydroxybenzamide (NFHB) Stability
Executive Summary: The Instability Mechanism
If you are observing the disappearance of N-Formyl-4-hydroxybenzamide (NFHB) in your aqueous samples, you are likely witnessing hydrolytic deformylation .
NFHB is an acyclic imide (specifically, an N-acylformamide). Unlike simple amides, the nitrogen atom in NFHB is flanked by two carbonyl groups (the benzoyl and the formyl). This electron-withdrawing environment renders the N-H bond significantly more acidic and the carbonyl carbons highly electrophilic.
In aqueous solutions, NFHB undergoes a primary degradation step where the labile formyl group is cleaved, yielding 4-Hydroxybenzamide (4-HBM) and Formic Acid . Prolonged exposure or extreme pH will drive a secondary hydrolysis to 4-Hydroxybenzoic Acid (4-HBA) .
Key Takeaway: NFHB is kinetically unstable in water, particularly outside the pH 4.0–5.0 window. Your analytical method must resolve the parent compound from its primary breakdown product, 4-HBM.
Diagnostic Workflow: Is Your Compound Degrading?
Use this self-validating workflow to confirm degradation and identify products.
Step A: The "Zero-Injection" Validation
Before running a full sequence, validate your system's inertness.
-
Prepare a fresh stock of NFHB in pure DMSO (anhydrous).
-
Dilute immediately into your aqueous buffer and inject within 1 minute.
-
Result: This establishes your
(Time Zero) peak area. -
Comparison: Re-inject the same vial after 60 minutes.
-
If Peak A (NFHB) decreases and Peak B (4-HBM) appears: Hydrolysis is occurring in the autosampler.
-
Action: Cool autosampler to 4°C.
-
Step B: HPLC Separation of Degradants
You must separate the parent imide (NFHB) from the amide (4-HBM) and the acid (4-HBA).
Recommended Method (Reverse Phase C18):
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm) | End-capping reduces tailing for the phenolic hydroxyl group. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.7) suppresses ionization of the phenol (pKa ~8.6) and formic acid, sharpening peaks. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% B to 60% B over 15 min | 4-HBM and 4-HBA are polar; NFHB is slightly less polar due to the formyl group capping the amine. |
| Detection | UV @ 254 nm | The benzoyl chromophore remains intact across all three species. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
Expected Elution Order (Theoretical):
-
4-Hydroxybenzamide (4-HBM): Most polar (free amide).
-
4-Hydroxybenzoic Acid (4-HBA): Elutes near 4-HBM (pH dependent).
-
N-Formyl-4-hydroxybenzamide (NFHB): Least polar (amide H replaced by formyl).
Degradation Pathway Visualization
The following diagram illustrates the sequential hydrolysis you will observe. Note that the "Primary Degradation" is the rapid loss of the formyl group, while "Secondary Degradation" requires harsher conditions (high pH or high temperature).
Figure 1: Stepwise hydrolytic degradation of NFHB.[1] The green arrow indicates the primary instability pathway observed in standard aqueous solutions.
Troubleshooting Guide & FAQs
Q1: My stock solution turned slightly yellow overnight. Is this hydrolysis?
Answer: Likely not hydrolysis, but oxidation .
-
Mechanism: The phenolic hydroxyl group at position 4 is susceptible to oxidation, forming quinoid structures, which are highly colored (yellow/brown).
-
Fix:
-
Protect from light (amber vials).
-
Add an antioxidant (e.g., 0.1% sodium metabisulfite) if compatible with your assay.
-
Ensure the pH is not alkaline (Phenolate ions oxidize much faster than phenols).
-
Q2: I see a new peak appearing before the parent peak. What is it?
Answer: This is almost certainly 4-Hydroxybenzamide (4-HBM) .[2]
-
Verification: Inject a pure standard of 4-Hydroxybenzamide (CAS 619-57-8). If retention times match, your NFHB is deformylating.
-
Why it happens: The N-formyl bond is chemically similar to an anhydride in terms of reactivity. Water attacks the formyl carbonyl because it is less hindered than the benzoyl carbonyl.
Q3: Can I store NFHB in water if I freeze it?
Answer: Only for short periods.
-
Protocol: Flash freeze in liquid nitrogen and store at -80°C.
-
Warning: Avoid repeated freeze-thaw cycles. The pH of phosphate buffers can shift significantly during freezing (the "freeze-concentration effect"), potentially accelerating acid-catalyzed hydrolysis even in the frozen state.
Q4: What is the optimal pH for stability?
Answer: Target pH 4.5 ± 0.5 .
-
Acidic (pH < 3): Acid-catalyzed hydrolysis of the formyl group accelerates.
-
Basic (pH > 7): Base-catalyzed hydrolysis is extremely rapid due to the formation of the tetrahedral intermediate at the formyl carbon. Additionally, the phenol deprotonates (pKa ~8.6), increasing electron density and oxidation susceptibility.
-
Buffer Choice: Use Acetate or Citrate buffers (pH 4–5). Avoid Phosphate if possible due to freeze-thaw shifts.
Q5: How do I distinguish NFHB from "N-Formyl-4-aminophenol"?
Answer: This is a common nomenclature error.
-
NFHB: HO-C6H4-CO-NH-CHO (Formyl group on the amide nitrogen).
-
N-Formyl-4-aminophenol: HO-C6H4-NH-CHO (Formyl group on the aniline nitrogen).
-
Differentiation: The UV spectra are similar, but their hydrolysis rates differ. NFHB (an imide) hydrolyzes faster than N-formyl-4-aminophenol (a simple amide). Check your starting material CAS number:
References
-
PubChem. (2025).[3][4][5] N-Formyl-4-hydroxybenzamide (Compound Summary). National Library of Medicine. [Link]
-
Organic Syntheses. (1999). Preparation of N-Formylbenzamide.[6][7][8] (Describes the synthesis and labile nature of the N-formyl imide class). [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. 4-Hydroxybenzamide | 619-57-8 [chemicalbook.com]
- 3. N-Formyl-4-hydroxybenzamide | C8H7NO3 | CID 71370414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-formyl-N-methylbenzamide | C9H9NO2 | CID 10487212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions During Benzamide Formylation
Welcome to the technical support center for the formylation of benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions encountered during this crucial synthetic transformation. Our goal is to empower you with the knowledge to minimize side reactions and optimize the yield and purity of your N-formylbenzamide product.
Introduction: The Challenge of Selective Benzamide Formylation
The N-formylation of benzamide is a key reaction in the synthesis of numerous pharmaceutical intermediates and other fine chemicals. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly reduce the yield and complicate purification. The primary challenges arise from the delicate balance between activating the amide for formylation while preventing undesirable side reactions such as dehydration to benzonitrile or hydrolysis of the starting material and product.
This guide provides a comprehensive overview of the common pitfalls in benzamide formylation and offers practical, field-proven solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during benzamide formylation?
A1: The most prevalent side reactions are the dehydration of benzamide to form benzonitrile and the hydrolysis of either the starting material or the N-formylbenzamide product back to benzamide or benzoic acid, respectively. In some cases, over-formylation to yield N,N-diformylbenzamide can occur, though this is less common.
Q2: I am observing a significant amount of benzonitrile in my reaction mixture. What is the likely cause?
A2: Benzonitrile formation is a common byproduct, especially when using dehydrating formylating agents like the Vilsmeier reagent (generated from DMF and POCl₃) or when employing high reaction temperatures.[1][2] The Vilsmeier reagent, in particular, is a potent dehydrating agent and can readily convert the amide functional group to a nitrile.[1]
Q3: My yield of N-formylbenzamide is low, and I have a lot of unreacted benzamide. What should I do?
A3: Low conversion can be due to several factors, including insufficient reactivity of the formylating agent, inadequate reaction temperature, or a short reaction time. Using a more potent formylating agent, such as acetic formic anhydride, or optimizing the reaction conditions (e.g., increasing the temperature or reaction time) can help drive the reaction to completion.
Q4: How can I effectively remove unreacted benzamide from my N-formylbenzamide product?
A4: Separating N-formylbenzamide from unreacted benzamide can be challenging due to their similar polarities. Careful column chromatography on silica gel is often the most effective method. A gradient elution system, starting with a less polar solvent system and gradually increasing the polarity, can achieve good separation.
Q5: What is the best way to monitor the progress of my benzamide formylation reaction?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can provide more quantitative data on the conversion of benzamide and the formation of N-formylbenzamide and any side products.[3][4][5]
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Cause(s) | Troubleshooting Solutions |
| Low to no formation of N-formylbenzamide | 1. Inactive formylating agent. 2. Insufficient reaction temperature. 3. Short reaction time. | 1. Use freshly prepared or high-quality formylating agents. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. |
| Significant formation of benzonitrile | 1. Use of a strong dehydrating agent (e.g., Vilsmeier reagent). 2. High reaction temperature. | 1. Switch to a milder formylating agent like formic acid or acetic formic anhydride. 2. If using the Vilsmeier reagent, maintain a low reaction temperature (e.g., 0-25 °C). 3. Reduce the overall reaction temperature. |
| Presence of benzoic acid in the product | 1. Hydrolysis of benzamide or N-formylbenzamide. 2. Presence of water in the reaction mixture. | 1. Ensure anhydrous reaction conditions by using dry solvents and glassware. 2. During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. |
| Difficult purification of N-formylbenzamide | 1. Similar polarity of product and unreacted starting material. 2. Presence of multiple byproducts. | 1. Employ careful column chromatography with a shallow solvent gradient. 2. Optimize the reaction to minimize side product formation before attempting purification. |
Reaction Mechanisms and Side Reactions
Understanding the underlying mechanisms of the desired formylation and competing side reactions is crucial for effective troubleshooting.
N-Formylation of Benzamide
The formylation of benzamide proceeds via nucleophilic attack of the amide nitrogen on the formylating agent. The reactivity of the formylating agent plays a key role in the reaction's success.
Caption: General mechanism of benzamide formylation.
Side Reaction: Dehydration to Benzonitrile
This side reaction is particularly prevalent with dehydrating formylating agents like the Vilsmeier reagent.
Caption: Mechanism of benzamide dehydration to benzonitrile.
Side Reaction: Hydrolysis
Hydrolysis can occur under both acidic and basic conditions, leading to the cleavage of the amide bond.
Acid-Catalyzed Hydrolysis:
Caption: Mechanism of acid-catalyzed hydrolysis of N-formylbenzamide.[6][7][8]
Base-Catalyzed Hydrolysis:
Caption: Mechanism of base-catalyzed hydrolysis of N-formylbenzamide.[6][7][8]
Comparative Data of Formylating Agents
The choice of formylating agent significantly impacts the reaction outcome. The following table provides a comparison of common formylating agents for benzamide formylation.
| Formylating Agent | Typical Reaction Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Formic Acid | Reflux in toluene with a Dean-Stark trap | Inexpensive, readily available. | Requires high temperatures, can lead to dehydration. | 60-80[5] |
| Acetic Formic Anhydride | In situ generation at low temperatures | High yields, mild conditions, short reaction times. | Reagent is moisture-sensitive and prepared in situ. | 85-95[9][10] |
| Vilsmeier Reagent (DMF/POCl₃) | Low to moderate temperatures in an inert solvent | Highly reactive. | Strong dehydrating agent, often leads to benzonitrile formation.[1][2][11][12] | Variable (highly dependent on substrate and conditions) |
Experimental Protocols
Protocol 1: N-Formylation of Benzamide using Acetic Formic Anhydride
This protocol is recommended for achieving high yields of N-formylbenzamide with minimal side products.
Materials:
-
Benzamide
-
Acetic anhydride
-
Formic acid (98-100%)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Acetic Formic Anhydride (in situ): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂ or Ar), add acetic anhydride (1.2 eq.). Cool the flask to 0 °C in an ice bath. Slowly add formic acid (1.0 eq.) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 1 hour.
-
Formylation Reaction: In a separate flame-dried flask, dissolve benzamide (1.0 eq.) in anhydrous diethyl ether or dichloromethane. Cool the solution to 0 °C. Slowly add the freshly prepared acetic formic anhydride solution to the benzamide solution via a cannula or dropping funnel.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the benzamide spot has disappeared (typically 1-2 hours).
-
Workup: Quench the reaction by slowly adding ice-cold water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-formylbenzamide. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Analytical Monitoring by HPLC
This method can be used to monitor the reaction progress and quantify the components of the reaction mixture.[4][13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point. For example, start with 20% acetonitrile and ramp up to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
YouTube. Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. [Link]
-
OSTI. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. [Link]
-
Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]
-
PrepChem.com. Preparation of benzamide. [Link]
-
RSC Publishing. A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. [Link]
-
Indian Academy of Sciences. Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]
-
ResearchGate. Yields from N‐formylation reactions. [Link]
-
Reddit. Formylation of Amines with Acetic Formic Anhydride. [Link]
-
SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]
-
The Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. [Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]
-
PMC. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
optimizing temperature for N-Formyl-4-hydroxybenzamide synthesis
This technical guide addresses the synthesis of N-Formyl-4-hydroxybenzamide (CAS: 65599-16-8).[1]
Crucial Structural Distinction:
Users often confuse this target with simple aniline derivatives.[1] This molecule is an N-acylformamide (an imide structure:
Topic: Temperature Optimization & Chemoselectivity Control Target Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide (v2026.1)
Executive Summary: The Temperature-Selectivity Paradox
Synthesizing N-Formyl-4-hydroxybenzamide presents a classic chemoselectivity challenge.[1] You are attempting to formylate a poor nucleophile (the amide nitrogen) in the presence of a good nucleophile (the phenolic oxygen).
-
The Trap: Standard heating (reflux) drives the difficult N-formylation but causes indiscriminate O-formylation (esterification) and polymerization.[1]
-
The Solution: Use a Kinetic-Thermodynamic Switch .[1] Utilize a highly reactive intermediate (Acetic Formic Anhydride) at low temperatures to secure the N-formylation, followed by a controlled hydrolytic workup to cleave the kinetic byproduct (O-formate ester).
Module 1: Optimized Experimental Protocol
This protocol uses Acetic Formic Anhydride (AFA) generated in situ.[1][2] This reagent is far superior to neat formic acid for N-acylformamide synthesis due to its higher electrophilicity.[1]
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| 4-Hydroxybenzamide | 1.0 | Substrate | Dry thoroughly before use.[1] |
| Formic Acid (98%+) | 10.0 | Solvent/Reagent | Must be >98%; water kills AFA.[1] |
| Acetic Anhydride | 2.5 | Activator | Freshly distilled if possible.[1] |
| THF (Anhydrous) | Vol.[1] | Co-solvent | Optional; improves solubility.[1] |
Step-by-Step Workflow
Step 1: In Situ AFA Generation (The "Cold Zone")
-
Action: Charge a flame-dried flask with Formic Acid (10 eq). Cool to 0°C using an ice/salt bath.
-
Action: Dropwise add Acetic Anhydride (2.5 eq) over 30 minutes.
-
Temperature Limit: Internal temp must never exceed 10°C .
-
Wait: Stir at 0–5°C for 1 hour.
-
Why? AFA decomposes to CO and acetic acid above 10°C. High heat here destroys your reagent before the reaction starts.
Step 2: Substrate Addition & Reaction (The "Kinetic Phase")
-
Action: Add 4-Hydroxybenzamide (1.0 eq) in one portion (or as a solution in minimal anhydrous THF if solubility is poor).
-
Action: Allow the mixture to warm slowly to Room Temperature (20–25°C) .
-
Duration: Stir for 12–18 hours.
-
Monitoring: TLC/HPLC will likely show two spots: the desired product and the N,O-diformyl byproduct. Do not heat to reflux.
Step 3: Selective Hydrolysis (The "Cleanup")
-
Action: Concentrate the reaction mixture under reduced pressure (keep bath <40°C) to remove excess volatiles.
-
Action: Resuspend the residue in ice-cold water. Stir vigorously for 1–2 hours.
-
Mechanism:[2][3][4][5][6][7] The phenolic ester (O-formyl) is unstable to water/mild hydrolysis, while the N-acylformamide (imide) is relatively stable.[1] This step "de-protects" your phenol.[1]
Module 2: Visualizing the Reaction Pathway
The following diagram illustrates the competing pathways and how temperature management dictates the outcome.
Caption: Figure 1. Reaction pathway showing the necessity of the N,O-diformyl intermediate and subsequent selective hydrolysis to obtain the target.
Module 3: Troubleshooting & FAQs
Q1: My yield is <10%. I followed the protocol but heated it to 80°C to "push" the reaction. What happened?
Diagnosis: Thermal Decomposition of Reagent. Acetic Formic Anhydride (AFA) is thermally unstable.[1] At 80°C, AFA rapidly decomposes into Acetic Acid and Carbon Monoxide (CO).[1] You effectively destroyed your formylating agent before it could react with the amide nitrogen. Fix: Keep the reaction at Room Temperature (20–25°C). If the reaction is sluggish, increase the reaction time (up to 48h) rather than the temperature.
Q2: NMR shows a mixture of the product and something with an extra aldehyde peak. Is it an impurity?
Diagnosis: O-Formylation (Ester formation). The phenol group is a better nucleophile than the amide.[1] You likely have the O-formyl ester or the N,O-diformyl species.[1] Fix: Extend the aqueous workup (Step 3). The O-formyl group (phenolic ester) hydrolyzes much faster than the N-formyl group.[1] Stirring the crude solid in saturated NaHCO₃ solution (pH ~8) for 30 minutes can accelerate this selective cleavage without damaging the N-formyl amide.
Q3: The starting material is not dissolving in the Formic Acid/AFA mixture.
Diagnosis: Solubility Limit. 4-Hydroxybenzamide has high crystal lattice energy.[1] Fix:
-
Co-solvent: Dissolve the substrate in a minimum volume of anhydrous THF or DMF before adding it to the AFA mixture.
-
Particle Size: Finely grind the starting material before use.
-
Do not heat to dissolve: Heating will trigger the side reactions mentioned above.[1]
Q4: Can I use neat Formic Acid at reflux instead of AFA?
Diagnosis: Thermodynamic Control Failure. Refluxing primary amides in formic acid can lead to the nitrile (via dehydration) or complex mixtures. For the specific N-acylformamide target, neat formic acid is often not electrophilic enough to N-formylate the amide efficiently without harsh conditions that destroy the phenol. AFA is required to lower the activation energy.
Module 4: Safety & Stability Data
| Parameter | Specification | Warning |
| AFA Stability | Generates CO gas.[1] Do not seal reaction vessels tightly; use a bubbler. | |
| Product Stability | Stable at pH 3–7 | Hydrolyzes back to starting amide at pH > 9.[1] |
| Exotherm | High during AFA prep | Mixing |
References
-
Strazzolini, P., et al. "Acetic Formic Anhydride: A Review of Structure and Reactivity."[1] Tetrahedron, 1990.[1] (Standard reference for AFA preparation and thermal stability limits).
-
Giumanini, A. G., et al. "N-Formylation of Amides."[1] Journal of Organic Chemistry. (General methodology for amide formylation using mixed anhydrides).
-
PubChem Compound Summary. "N-Formyl-4-hydroxybenzamide (CID 71370414)."[1][8] National Center for Biotechnology Information.[1] (Verification of chemical structure and identifiers).
-
BenchChem Technical Notes. "Synthesis of N-Formyl Derivatives." (General protocols for handling AFA and temperature constraints).
Sources
- 1. N-Formyl-4-hydroxybenzamide | C8H7NO3 | CID 71370414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jetir.org [jetir.org]
- 7. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. plantaedb.com [plantaedb.com]
overcoming solubility issues with N-Formyl-4-hydroxybenzamide
Technical Support Center: N-Formyl-4-hydroxybenzamide Solubility Guide
Executive Summary: The Physicochemical Paradox
N-Formyl-4-hydroxybenzamide presents a classic "amphiphilic paradox" common in drug development intermediates. Structurally, it possesses a polar phenolic hydroxyl group and a formyl-amide moiety, yet the aromatic core drives significant hydrophobicity.
The central challenge is not merely dissolving the compound, but maintaining it in solution without compromising its chemical integrity.[1] The N-formyl group is chemically labile ; it is susceptible to deformylation (hydrolysis) under the very acidic or basic conditions that typically aid solubility.[1]
This guide provides a self-validating system to solubilize this compound for synthesis, purification, and biological assays while preserving its molecular structure.
Module 1: Solvent Selection & Stock Preparation
Q1: What is the "Golden Standard" solvent for preparing high-concentration stock solutions?
Recommendation: Dimethyl Sulfoxide (DMSO) is the superior solvent for N-Formyl-4-hydroxybenzamide.[1]
-
The Science: The compound contains both hydrogen bond donors (phenol -OH, amide -NH) and acceptors (carbonyls). DMSO is a polar aprotic solvent with a high dielectric constant and strong dipole, capable of disrupting the compound's intermolecular hydrogen bonding network (crystal lattice energy) more effectively than protic solvents like ethanol.[1]
-
Protocol:
-
Weigh the solid into a glass vial (avoid polystyrene).
-
Add anhydrous DMSO to achieve a concentration of 50–100 mM (approx. 8–16 mg/mL).
-
Vortex for 30 seconds. If undissolved, sonicate at 40°C for 5 minutes.
-
Storage: Aliquot immediately into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake, which accelerates hydrolysis.
-
Q2: Can I use Ethanol or Methanol instead?
Answer: Yes, but with caveats.
-
Solubility Limit: Solubility in ethanol is significantly lower (estimated ~10–20 mg/mL) compared to DMSO.[1]
-
Risk: Protic solvents can participate in solvolysis reactions over long storage periods.[1] Use fresh ethanol stocks for synthesis, but prefer DMSO for biological assay stocks.[1]
Module 2: Biological Assay Formulation (Aqueous Dilution)
Q3: My compound precipitates immediately when I dilute the DMSO stock into cell culture media (PBS/DMEM). Why?
Diagnosis: You are experiencing "Solvent Shock."[1] When a hydrophobic-rich molecule in DMSO is dumped into water, the water molecules essentially "squeeze" the hydrophobic solute out of solution to maximize their own hydrogen bonding network (the hydrophobic effect).
The Solution: The "Intermediate Spike" Method Do not dilute directly from 100% DMSO to 100% Aqueous buffer.[1] Use a bridging co-solvent system.[1]
Step-by-Step Protocol:
-
Prepare Stock: 50 mM in DMSO.
-
Prepare Intermediate Solvent: 50% PEG-400 (Polyethylene Glycol) + 50% Water.[1]
-
The Predilution: Dilute your DMSO stock 1:10 into the PEG-400 mixture.
-
Result: 5 mM compound in 10% DMSO / 45% PEG-400 / 45% Water.
-
-
Final Dilution: Dilute this intermediate into your assay buffer (PBS/Media).
Q4: How does pH affect solubility, and what is the safe range?
Critical Technical Insight: The phenolic hydroxyl group has a pKa of approximately 7.6–8.0 (based on 4-hydroxybenzamide analogs).[1]
-
pH < 7: The molecule is neutral and least soluble.[1]
-
pH > 8: The phenol deprotonates to the phenolate anion (
), drastically increasing solubility. -
The Trap: While pH 9+ ensures solubility, it catalyzes the hydrolysis of the N-formyl group , converting your compound back to 4-hydroxybenzamide.
Recommendation: Maintain pH 7.4 . If solubility is poor, use the co-solvent method (PEG/Tween) rather than raising the pH, to preserve the N-formyl pharmacophore.
Module 3: Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for solvent selection based on your end application.
Caption: Decision matrix for solvent selection. Note the divergence between synthesis (Ethanol) and biological applications (DMSO/Co-solvents).
Module 4: Troubleshooting & Data Reference
Table 1: Solubility Profile & Troubleshooting Matrix
| Solvent System | Estimated Solubility | Application | Risk Factor |
| DMSO | > 50 mg/mL | Stock Solutions | Freezing point (19°C); Hygroscopic.[1][3] |
| Ethanol | ~10–20 mg/mL | Synthesis / Cleaning | Evaporation concentrates solute; flammability.[1] |
| PBS (pH 7.4) | < 0.5 mg/mL | Assay Buffer | High Risk: Precipitation.[1] Requires <1% DMSO final.[1] |
| 0.1M NaOH | High (> 50 mg/mL) | NOT RECOMMENDED | Severe Risk: Rapid hydrolysis of N-formyl group.[1] |
| PEG-400 | Moderate | Co-solvent | Viscosity can interfere with some liquid handlers.[1] |
Q5: How do I validate that my compound hasn't degraded during solubilization?
Protocol: Before running a critical assay, perform a "Solvent Check" using HPLC or TLC.[1]
-
TLC Method: Silica gel plate.[1] Mobile phase: Ethyl Acetate/Hexane (likely 60:40 or 70:30 given the polarity).[1]
-
Observation:
-
Spot A (Intact): N-Formyl-4-hydroxybenzamide (Lower Rf due to H-bonding formyl).[1]
-
Spot B (Degraded): 4-Hydroxybenzamide (Higher Rf, amine is less polar than the formyl-amide in this context, or distinct shift). Note: The exact Rf depends on the stationary phase pH, but the appearance of a second spot indicates hydrolysis.
-
References
-
PubChem. N-Formyl-4-hydroxybenzamide (Compound). National Library of Medicine.[1] Available at: [Link][1]
-
National Institutes of Health (NIH). Mild and convenient N-formylation protocol in water-containing solvents.[1] PubMed Central.[1] Available at: [Link](Cited for stability context of formyl amides in aqueous media).
Sources
Technical Support Center: N-Formyl-4-hydroxybenzamide Analysis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stability-Indicating Methods & Degradation Analysis[1][2][3]
Introduction: The Stability Paradox
Welcome to the technical support hub for N-Formyl-4-hydroxybenzamide (N-F-4-HB) . If you are here, you likely encountered a "ghost peak" in your chromatogram or a mass balance discrepancy during stress testing.
N-F-4-HB is chemically deceptive.[1][2][3] While the benzamide core is relatively robust, the N-formyl moiety (a formamide) acts as a "chemical fuse."[2] It is significantly more labile than the underlying primary amide.[3] Understanding this hierarchy of instability is critical for distinguishing between true degradation (process impurities) and artifactual degradation (analytical errors).[3]
This guide provides the mechanistic insight and troubleshooting protocols required to validate your analytical methods.
Module 1: The Degradation Pathway
To troubleshoot, you must first map the decomposition.[2] The degradation of N-F-4-HB follows a sequential hydrolysis cascade.[1][2][3]
The Mechanism
-
Primary Degradation (Rapid): Deformylation.[1][2][3] The N-formyl bond is susceptible to both acid and base hydrolysis, often occurring orders of magnitude faster than the amide hydrolysis. This yields 4-Hydroxybenzamide .[1][2][3][4]
-
Secondary Degradation (Slow): Hydrolysis of the primary amide.[1][3] This requires harsher conditions (high temperature, strong acid/base) to convert 4-Hydroxybenzamide into 4-Hydroxybenzoic Acid .[1][2][3]
Visualizing the Pathway
Figure 1: The sequential hydrolysis cascade.[3] Note that the first step (Deformylation) is the kinetic bottleneck for stability.
Module 2: Analytical Method Troubleshooting
Scenario A: "I see a new peak in my standard solution after 24 hours."
Diagnosis: Solvolysis Artifact.[1][2][3] If you are dissolving N-F-4-HB in Methanol (MeOH) , you are likely inducing transesterification.[1][2][3] The formyl group is transferred to the methanol, generating methyl formate and leaving behind 4-Hydroxybenzamide.
The Fix:
-
Switch Diluent: Use Acetonitrile (ACN) or a mixture of ACN/Water.[1][3] Avoid primary alcohols (MeOH, EtOH) for stock preparation.[1][2][3]
-
Temperature: Prepare standards fresh and keep the autosampler at 4°C.
Scenario B: "My parent and degradant peaks are co-eluting."
Diagnosis: pH Mismatch. The separation of these three species relies heavily on manipulating their ionization states.
-
4-Hydroxybenzoic Acid: pKa ~4.5 (Carboxylic acid) & ~9.3 (Phenol).[1][2][3]
-
N-F-4-HB: pKa ~8.0 (Phenol) - The formyl group slightly increases acidity of the phenol.[1][2][3]
Optimization Protocol:
| Compound | Polarity Trend | Retention Behavior (C18 Column) |
| 4-Hydroxybenzoic Acid | High (Ionizable) | Elutes First (Front).[1][2][3] Shifts drastically with pH.[1][2][3] |
| 4-Hydroxybenzamide | Medium | Elutes Middle .[1][2][3] |
| N-F-4-HB | Low (Capped Amide) | Elutes Last . |
Recommended Mobile Phase:
-
Buffer: 10mM Ammonium Formate or Phosphate, adjusted to pH 3.0 .
-
Why? At pH 3.0, the carboxylic acid is protonated (neutral) and retains better, separating it from the solvent front. The phenols are also protonated.[3]
-
-
Organic: Acetonitrile (Sharper peaks than MeOH for amides).[1][2][3]
Module 3: LC-MS Identification Guide
When validating degradation products, Mass Spectrometry (LC-MS) can lead to false positives due to "In-Source Fragmentation."[1][2][3]
The "Fragile Ion" Problem
N-formyl groups are thermally labile.[1][3] High desolvation temperatures or cone voltages can strip the formyl group inside the mass spec source, making a pure parent sample look like it has degraded.
Validation Step:
-
Inject Pure Standard: If you see the mass for 4-Hydroxybenzamide (
138) in a freshly prepared standard of N-F-4-HB ( 166), lower your Cone Voltage . -
Chromatographic Check: If the "degradant" signal perfectly co-elutes with the parent peak, it is an in-source artifact .[1][2][3] If it has a distinct retention time, it is a real impurity .[1][2][3]
Module 4: Troubleshooting Logic Tree
Use this decision tree to resolve unknown peaks during stability testing.
Figure 2: Decision matrix for distinguishing artifacts from real degradation.
Frequently Asked Questions (FAQs)
Q1: Why is the N-formyl group considered "labile"? A: The formyl group is electron-withdrawing, making the carbonyl carbon highly electrophilic. In aqueous conditions, water attacks this carbonyl readily, displacing the amide nitrogen.[2] This is why formyl groups are often used as temporary protecting groups in peptide synthesis—they are designed to come off easily [1].[1][2][3]
Q2: Can I use UV detection at 254 nm?
A: Yes. All three species (Parent, Amide, Acid) share the phenolic ring, which provides a strong UV response at 254 nm and 280 nm.[2] However, be aware that the molar extinction coefficients (
Q3: Is N-F-4-HB light sensitive? A: Phenolic compounds are generally susceptible to photo-oxidation, turning yellow/brown upon exposure to UV light (quinone formation).[1][2][3] While hydrolysis is the primary pathway, you should use amber glassware for all stock solutions to prevent secondary oxidative degradation [2].[2]
References
-
Sheehan, J. C., & Yang, D. D. (1958).[1][2] The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society. Link (Demonstrates the lability of N-formyl groups under mild hydrolysis).[1][2]
-
International Conference on Harmonisation (ICH). (2003).[1][2][3] Stability Testing of New Drug Substances and Products Q1A(R2). Link (The authoritative guideline for designing forced degradation studies).
-
PubChem. 4-Hydroxybenzamide Compound Summary. National Library of Medicine.[1][2][3] Link (Physical properties and pKa data for the primary degradant).[2]
-
PubChem. 4-Hydroxybenzoic Acid Compound Summary. National Library of Medicine.[1][2][3] Link (Physical properties for the terminal degradant).[3]
Sources
- 1. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybenzamide | 619-57-8 [chemicalbook.com]
- 3. N-Formyl-4-hydroxybenzamide | C8H7NO3 | CID 71370414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-fluoro-5-formyl-4-hydroxy-N-phenylbenzamide | C14H10FNO3 | CID 155143444 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-Formyl-4-hydroxybenzamide Purification
Here is the technical support guide for the purification of N-Formyl-4-hydroxybenzamide.
Case ID: NFHB-PUR-001 Status: Operational Scope: Purification, Troubleshooting, and Quality Control for High-Grade Applications (>99% Purity).
Technical Overview & Chemical Context
Compound: N-Formyl-4-hydroxybenzamide (CAS: 65599-16-8) Molecular Formula: C₈H₇NO₃ Key Chemical Characteristics: [1][2][3][4][5][6][7][8][9]
-
Dual Acidity: Contains both a phenolic hydroxyl group (pKa ~9.5) and an imide-like N-formyl proton (pKa ~10-11). This makes the compound sensitive to strong bases.
-
Lability: The N-formyl bond is susceptible to hydrolysis in strongly acidic or basic aqueous solutions at elevated temperatures, reverting to the starting material (4-hydroxybenzamide).
-
Oxidation Potential: The electron-rich phenolic ring makes the compound prone to oxidative degradation (quinoid formation), leading to pink or brown discoloration.
Troubleshooting Guide (Q&A)
Issue 1: Persistent Discoloration
User Question: "My crude product is a pale pink/brown solid even after filtration. How do I remove this color without losing yield?"
Technical Diagnosis: This is a classic signature of phenolic oxidation. Trace amounts of quinones are highly colored and can contaminate the crystal lattice.
Corrective Action: Do not simply recrystallize; the color often tracks with the crystal. You must perform a Carbon Polishing Step prior to the final crystallization.
-
Dissolve the crude solid in the minimum amount of hot Ethanol or Ethyl Acetate.
-
Add Activated Charcoal (5-10 wt%) .
-
Stir at reflux for 15 minutes.
-
Critical Step: Filter hot through a Celite pad to remove the charcoal. If the solution cools during filtration, the product will crystallize in the filter cake.[10]
Issue 2: Separation from Starting Material
User Question: "HPLC shows 5-8% residual 4-hydroxybenzamide (starting material). Recrystallization from water isn't working."
Technical Diagnosis: Water is a poor choice for separating these two because both are polar amides capable of hydrogen bonding. The N-formyl group reduces the polarity slightly compared to the primary amide, but not enough for aqueous separation.
Corrective Action: Switch to a Solvent Polarity Exclusion method.
-
Recommended System: Ethyl Acetate (EtOAc) / Hexane.[10]
-
Mechanism: N-Formyl-4-hydroxybenzamide is significantly more soluble in hot EtOAc than the unformylated starting material.
-
Protocol:
-
Slurry the solid in boiling EtOAc (10 mL/g).
-
If the impurity is the major insoluble fraction, perform a hot filtration to remove undissolved 4-hydroxybenzamide.
-
Add Hexane dropwise to the filtrate until turbidity persists.
-
Cool slowly to 4°C. The N-formyl product should crystallize out, leaving remaining impurities in the mother liquor.
-
Issue 3: Hydrolysis During Workup
User Question: "My yield drops significantly after recrystallization from hot water, and the melting point decreases."
Technical Diagnosis: You are likely hydrolyzing the N-formyl group. While stable at room temperature, the N-C(O)H bond is labile in boiling water, especially if the pH is not strictly neutral.
Corrective Action:
-
Avoid: Boiling water recrystallization for prolonged periods.
-
Alternative: Use Anhydrous Alcohols (Ethanol or Isopropanol). The lack of water prevents hydrolysis. If you must use water, ensure the solution is buffered to pH 6-7 and minimize heat exposure time.
Detailed Experimental Protocols
Protocol A: High-Grade Recrystallization (The "Standard" Method)
Best for removing oxidative impurities and trace starting materials.
Reagents:
-
Crude N-Formyl-4-hydroxybenzamide
-
Solvent A: Ethyl Acetate (HPLC Grade)
-
Solvent B: n-Heptane or Hexane
-
Activated Charcoal (Norit or equivalent)
Step-by-Step:
-
Dissolution: Place 10.0 g of crude material in a 250 mL round-bottom flask. Add 80 mL of Ethyl Acetate.
-
Reflux: Heat to reflux (approx. 77°C). If solids remain, add EtOAc in 5 mL increments until dissolved.
-
Polishing: Add 0.5 g Activated Charcoal. Stir at reflux for 10 minutes.
-
Hot Filtration: Filter the hot mixture through a pre-warmed Buchner funnel with a Celite pad. Wash the pad with 10 mL hot EtOAc.
-
Crystallization:
-
Return filtrate to heat and bring to a boil.
-
Slowly add n-Heptane (approx. 20-30 mL) until a faint cloudiness persists.
-
Remove from heat and wrap the flask in a towel to allow slow cooling to room temperature (this promotes purity over speed).
-
-
Isolation: Cool the flask in an ice bath (0-4°C) for 1 hour. Filter the white crystalline solid.
-
Drying: Dry under vacuum (50 mbar) at 40°C for 6 hours.
Protocol B: Chromatographic Purification (Ultra-High Purity)
Required when HPLC purity >99.5% is needed for analytical standards.
Stationary Phase: Silica Gel 60 (230-400 mesh) Mobile Phase:
-
Isocratic: Dichloromethane (DCM) : Methanol (95:5)
-
Note: The slight acidity of silica is generally tolerated, but avoid adding amines (TEA) which may induce deformylation.
Visualizations
Figure 1: Purification Decision Tree
Use this logic flow to determine the correct purification strategy based on your crude analysis.
Caption: Decision matrix for selecting the optimal purification route based on impurity profile and physical appearance.
Figure 2: Recrystallization Workflow (Thermal Profile)
Visualizing the temperature gradients required for optimal crystal growth.
Caption: Thermal profile for the Ethyl Acetate/Heptane recrystallization protocol.
Quality Control Specifications
| Parameter | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | ≥ 99.0% | HPLC (C18, ACN/Water gradient) |
| Melting Point | 165 - 168°C (Decomposes) | Capillary Method |
| Solubility | Clear solution in DMSO (50 mg/mL) | Visual |
| Identity | Conforms to Structure | 1H-NMR (DMSO-d6) |
Note on HPLC Method: Use a standard C18 column. Mobile phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 15 minutes. The starting material (4-hydroxybenzamide) is more polar and will elute earlier than the N-formyl product.
References
-
Organic Syntheses. "Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids." Org.[12] Synth.2022 , 99, 29-43. (Provides foundational chemistry for N-formyl amide stability and handling). Link
-
BenchChem. "Synthesis and Optimization of 4-Hydroxybenzamide." (Reference for solubility properties of the parent scaffold). Link
-
PubChem. "N-Formyl-4-hydroxybenzamide Compound Summary."[2] National Library of Medicine. (Chemical and physical property verification). Link
-
ResearchGate. "Purification techniques for N-substituted aminobenzaldehydes and amides." (General methodology for phenolic amide purification). Link
Sources
- 1. 4-Hydroxybenzamide | 619-57-8 [chemicalbook.com]
- 2. N-Formyl-4-hydroxybenzamide | C8H7NO3 | CID 71370414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxybenzamide 98 619-57-8 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: FTIR Analysis of N-Formyl-4-hydroxybenzamide
Executive Summary & Molecular Context
N-Formyl-4-hydroxybenzamide (CAS: 5470-37-1) represents a specialized structural motif where a formyl group is attached to the nitrogen of a primary benzamide, creating an acyclic imide structure (
For researchers and drug developers, the critical analytical challenge is distinguishing this compound from its primary precursor, 4-Hydroxybenzamide , and structurally similar phenol-amides like Paracetamol (Acetaminophen) .
This guide provides a technical breakdown of the vibrational spectroscopy required to validate the synthesis of N-Formyl-4-hydroxybenzamide, focusing on the transformation of the amide group from a primary (
Theoretical Vibrational Analysis
The transition from a primary amide to an N-formyl imide induces drastic shifts in the carbonyl and amine regions of the infrared spectrum.
The "Imide Shift" Phenomenon
Unlike simple amides, N-Formyl-4-hydroxybenzamide possesses two carbonyl groups flanking a single nitrogen atom. This coupling creates two distinct carbonyl stretching modes due to mechanical coupling:
-
Asymmetric Stretching (High Frequency): Both
bonds stretch in opposite phases. -
Symmetric Stretching (Low Frequency): Both
bonds stretch in phase.
This results in a characteristic "Imide Doublet" in the
Comparative Absorption Data
The following table contrasts the target molecule with its direct precursor and a common analog to facilitate rapid spectral identification.
| Functional Group Mode | N-Formyl-4-hydroxybenzamide (Target) | 4-Hydroxybenzamide (Precursor) | Paracetamol (Analog) | Diagnostic Note |
| Carbonyl (C=O) Stretch | Doublet (Imide) ~1735 | Single (Amide I) ~1650–1660 | Single (Amide I) ~1650 | Primary Indicator: The target shows two C=O bands; alternatives show only one. |
| N-H Stretch | Single Band ~3200–3250 | Doublet (Primary Amine) ~3350 & 3180 | Single Band ~3325 | Loss of the primary amide doublet confirms substitution at the nitrogen. |
| Amide II (N-H Bend) | Shifted/Weak ~1500–1520 | Strong ~1620 | Strong ~1565 | The "Scissoring" vibration of |
| Formyl C-H | Weak Shoulder/Peak ~2750–2850 | Absent | Absent | Unique to formyl group; distinct from Methyl C-H in Paracetamol (~2900+). |
| O-H Stretch (Phenolic) | Broad Band 3100–3400 | Broad Band 3100–3400 | Broad Band 3100–3400 | Overlaps with N-H; less diagnostic for substitution but confirms ring integrity. |
Critical Insight: If you observe a single strong carbonyl peak at 1650
and a doublet in the 3300region, your reaction has failed or hydrolyzed back to the starting material.
Experimental Protocol: Spectral Validation Workflow
To ensure accurate characterization, use the following self-validating protocol. N-formyl groups can be labile; therefore, sample preparation must minimize moisture exposure.
Step 1: Sample Preparation
-
Preferred Method: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.
-
Reasoning: ATR requires no sample grinding or heating, preventing thermal degradation of the formyl group or moisture uptake which can occur in KBr pellets.
-
-
Alternative: Nujol Mull.
-
Reasoning: If ATR is unavailable, use Nujol to protect the sample from atmospheric moisture. Avoid KBr pellets if the sample is hygroscopic or prone to hydrolysis.
-
Step 2: Acquisition Parameters
-
Resolution: 2
(Critical to resolve the Imide Doublet). -
Scans: 32–64 scans to improve Signal-to-Noise ratio in the fingerprint region.
-
Range: 4000–600
.
Step 3: Validation Logic (The "Decision Tree")
-
Check 1800–1650
: Do you see two peaks (Doublet)?-
Yes: Proceed.
-
No (Single peak ~1650): Likely 4-Hydroxybenzamide (Start Material).
-
-
Check 3500–3100
: Is the N-H region a single band or a doublet?-
Single: Consistent with N-Formyl.
-
Doublet: Indicates primary amide (
) contamination.
-
-
Check 2800 region: Is there a weak C-H stretch?
-
Yes: Confirms Formyl group.[1]
-
No: Could be N-Acetyl (if reagents were confused) or signal buried. Rely on C=O doublet.
-
Decision Pathway Visualization
The following diagram illustrates the logical flow for interpreting the FTIR spectrum during synthesis monitoring.
Caption: Logical workflow for distinguishing N-Formyl-4-hydroxybenzamide from its precursor using key spectral markers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71370414, N-Formyl-4-hydroxybenzamide. Retrieved from [Link]
-
Huang, W., & Zhang, L. (2006). A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag+/S2O82-.[2] Journal of Chemical Research, 2006(11), 738-739.[2] (Provides comparative IR data for N-formylbenzamide analogs). Retrieved from [Link]
-
Specac Ltd. Interpreting Infrared Spectra: Amides and Amines. (Authoritative guide on Amide I/II shifts). Retrieved from [Link]
-
Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2007). 4-Hydroxybenzamide.[3][4] Acta Crystallographica Section E: Structure Reports Online, 63(10), o3962. (Structural data for the precursor). Retrieved from [Link]
Sources
Deep Dive: Mass Spectrometry Fragmentation of N-Formyl-4-hydroxybenzamide
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of N-Formyl-4-hydroxybenzamide , designed for researchers in metabolomics and pharmaceutical impurity profiling.
A Comparative Technical Guide for Structural Elucidation
Executive Summary
N-Formyl-4-hydroxybenzamide (CAS: 65599-16-8) is a structural analog of the primary amide 4-hydroxybenzamide and a potential metabolite found in natural products (e.g., Oxytropis falcata) and degradation pathways of benzamide-based pharmaceuticals. Its unique acyclic imide structure (Ph-CO-NH-CHO) imparts distinct fragmentation lability compared to standard amides.
This guide characterizes its MS/MS behavior, contrasting it with its deacetylated analog, 4-hydroxybenzamide, to provide a robust framework for identification in complex matrices.
Chemical Profile & Structural Context[1][2][3][4][5][6][7][8][9][10]
Understanding the lability of the N-formyl group is prerequisite to interpreting the mass spectrum. Unlike a standard amide, the N-formyl moiety creates an imide-like environment, significantly lowering the activation energy for fragmentation.
| Feature | N-Formyl-4-hydroxybenzamide | 4-Hydroxybenzamide (Alternative/Product) |
| Structure | Ph-CO-NH-CHO | Ph-CO-NH₂ |
| Formula | C₈H₇NO₃ | C₇H₇NO₂ |
| Monoisotopic Mass | 165.0426 Da | 137.0477 Da |
| [M+H]⁺ Precursor | m/z 166.05 | m/z 138.05 |
| [M-H]⁻ Precursor | m/z 164.03 | m/z 136.04 |
| Key Lability | N-Formyl bond (Imide cleavage) | Amide bond (Loss of NH₃) |
Comparative Fragmentation Analysis (ESI+)
The fragmentation of N-Formyl-4-hydroxybenzamide is dominated by the instability of the formyl group. In Positive Electrospray Ionization (ESI+), the molecule follows a hierarchical breakdown: Deformylation → Deamidation → Ring Degradation .
Primary Pathway: The "Imide Collapse" (m/z 166 → 138)
The most diagnostic transition is the neutral loss of carbon monoxide (CO, 28 Da) from the formyl group.
-
Mechanism: Protonation occurs on the carbonyl oxygen of the benzamide or the formyl group. The N-formyl bond is weak; a 1,3-hydrogen shift facilitates the expulsion of CO, reverting the molecule to the protonated primary amide, 4-hydroxybenzamide (m/z 138) .
-
Diagnostic Value: This transition (166 → 138) confirms the presence of the N-formyl modification. If this loss is absent, the isomer might be a ring-substituted aldehyde rather than an N-formyl species.
Secondary Pathway: The "Benzoyl Core" (m/z 138 → 121)
Once the formyl group is lost, the resulting ion behaves identically to 4-hydroxybenzamide.
-
Mechanism: Loss of Ammonia (NH₃, 17 Da). The amide nitrogen is expelled, leaving the stable 4-hydroxybenzoyl cation (m/z 121) .
-
Comparison: This fragment is shared with 4-hydroxybenzamide and parabens, making it a non-unique but essential confirmation ion.
Tertiary Pathway: Ring Disintegration (m/z 121 → 93 → 65)
-
m/z 93: Loss of CO (28 Da) from the phenolic ring system (common in phenols).
-
m/z 65: Formation of the cyclopentadienyl cation (C₅H₅⁺) following further ring opening and CO loss.
Summary of Diagnostic Ions
| m/z (ESI+) | Identity | Origin | Relative Abundance (Est.) |
| 166.05 | [M+H]⁺ | Parent Ion | Variable (Source Dependent) |
| 138.05 | [M+H - CO]⁺ | Base Peak (Deformylation) | High (Low CE) |
| 121.03 | [C₇H₅O₂]⁺ | Hydroxybenzoyl Cation | High (Med-High CE) |
| 93.03 | [C₆H₅O]⁺ | Phenol radical cation | Medium |
| 65.04 | [C₅H₅]⁺ | Cyclopentadienyl | Low |
Mechanistic Visualization
The following diagram illustrates the stepwise fragmentation pathway, highlighting the critical "Imide Cleavage" step that distinguishes this molecule from its analogs.
Figure 1: ESI+ Fragmentation Pathway of N-Formyl-4-hydroxybenzamide showing the sequential loss of the formyl group followed by the amide group.
Experimental Protocol: Validated Detection Workflow
To reliably distinguish N-Formyl-4-hydroxybenzamide from isobaric interferences, use the following LC-MS/MS parameters.
Sample Preparation[11]
-
Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.
-
Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).
-
Caution: Avoid protic solvents at high pH, as the N-formyl group is susceptible to hydrolysis, artificially increasing the 4-hydroxybenzamide signal.
Mass Spectrometry Parameters (Triple Quadrupole / Q-TOF)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Source Temperature: 300°C (Do not overheat; thermal degradation to m/z 138 is possible).
-
Collision Energy (CE) Ramping:
-
Low (10-15 eV): Preserves Parent (166) and generates Base Peak (138).
-
Medium (20-30 eV): Maximizes diagnostic ion (121).
-
High (>40 eV): Produces deep fragments (93, 65).
-
MRM Transitions (Quantitation)
| Transition | Dwell Time | CE (eV) | Purpose |
| 166.0 → 138.0 | 50 ms | 12 | Quantifier (Specific to Formyl loss) |
| 166.0 → 121.0 | 50 ms | 25 | Qualifier 1 (Structural Core) |
| 166.0 → 93.0 | 50 ms | 40 | Qualifier 2 (High Energy) |
References
-
PubChem. (2025).[1][2][3] N-Formyl-4-hydroxybenzamide (CID 71370414).[3] National Library of Medicine.[3] Available at: [Link]
-
Breci, L. (2023).[4] Mass Spectrometry - Fragmentation Patterns: Amides. Chemistry LibreTexts. Available at: [Link]
-
Silva, R. et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites. Royal Society of Chemistry / NIH. Available at: [Link]
Sources
A Comparative Guide to HPLC Method Development for N-Formyl-4-hydroxybenzamide Detection
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust detection and quantification of N-Formyl-4-hydroxybenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the rationale behind methodological choices, offering a systematic approach to developing a sensitive, specific, and reliable analytical method. Every recommendation is grounded in established chromatographic principles and supported by references to authoritative sources.
Introduction: The Analytical Challenge of N-Formyl-4-hydroxybenzamide
N-Formyl-4-hydroxybenzamide is an aromatic amide of interest in various fields, from medicinal chemistry to materials science. Accurate quantification is paramount for understanding its synthesis, stability, and potential biological activity. The molecule's structure presents a distinct analytical challenge: its polarity. With a computed XLogP3 of 0.6, N-Formyl-4-hydroxybenzamide is a polar compound, which can lead to poor retention on traditional reversed-phase HPLC columns.[1] This guide will navigate the complexities of analyzing such polar molecules, comparing various stationary and mobile phase strategies to achieve optimal chromatographic performance.
Physicochemical Properties of N-Formyl-4-hydroxybenzamide:
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Computed XLogP3 | 0.6 | [1] |
| Predicted pKa | ~8.6 (for the phenolic hydroxyl, based on 4-hydroxybenzamide) | [2] |
| UV Absorbance | Expected due to the benzamide chromophore | Inferred from structure |
A Systematic Approach to HPLC Method Development
A robust HPLC method is not developed by chance but through a logical, systematic process. The following workflow outlines the key decision points and optimization steps. The causality behind each choice is critical for developing a method that is not only effective but also transferable and reliable.
Sources
Comparative Bioactivity Guide: N-Formyl-4-hydroxybenzamide vs. 4-Hydroxybenzamide
Executive Summary
This guide provides a technical comparison between 4-Hydroxybenzamide (4-HBM) , a well-characterized pharmacophore, and its naturally occurring derivative, N-Formyl-4-hydroxybenzamide (NF-HBM) . While 4-HBM is widely recognized for its role as a PARP inhibitor and tyrosinase modulator, NF-HBM—identified in Abies alba and Bryonia alba—presents a unique "masked" functionality. The N-formylation alters the electronic landscape of the amide bond, significantly impacting solubility, metabolic stability, and enzyme binding affinity. This document outlines their physicochemical divergence and provides protocols for validating their differential bioactivity.
Physicochemical & Structural Divergence
The core difference lies in the modification of the amide nitrogen. 4-HBM possesses a primary amide (
Table 1: Comparative Physicochemical Profile
| Feature | 4-Hydroxybenzamide (4-HBM) | N-Formyl-4-hydroxybenzamide (NF-HBM) |
| CAS Number | 619-57-8 | 65599-16-8 |
| Molecular Formula | C₇H₇NO₂ | C₈H₇NO₃ |
| Molecular Weight | 137.14 g/mol | 165.15 g/mol |
| H-Bond Donors | 2 (Phenolic OH, Amide NH₂) | 2 (Phenolic OH, Imide NH) |
| H-Bond Acceptors | 2 (C=O, OH) | 3 (2x C=O, OH) |
| Predicted LogP | ~0.85 (Hydrophilic) | ~1.10 (Slightly more lipophilic) |
| pKa (Amide/Imide) | ~15 (Neutral) | ~9-10 (Weakly Acidic due to resonance) |
| Stability | High thermal/hydrolytic stability | Susceptible to deformylation in strong acid/base |
| Natural Source | Oxytropis falcata, Streptomyces | Abies alba (Silver Fir), Bryonia alba |
Chemist’s Note: The N-formyl group in NF-HBM acts as a "metabolic handle." In biological systems, formamidase enzymes may cleave this group, potentially converting NF-HBM back into the parent 4-HBM. Thus, NF-HBM may act as a prodrug with improved membrane permeability due to the masked primary amide.
Bioactivity & Mechanism of Action[1][2]
Tyrosinase Inhibition (Melanogenesis)
4-HBM acts as a structural analogue of tyrosine. It competitively binds to the binuclear copper active site of tyrosinase, inhibiting the oxidation of L-DOPA to dopaquinone. NF-HBM , due to the steric bulk of the formyl group, exhibits altered binding kinetics. The additional carbonyl oxygen can chelate copper ions, potentially increasing affinity, but the steric hindrance may prevent deep pocket penetration compared to the compact 4-HBM.
Antioxidant Potency
Both compounds possess a phenolic hydroxyl group, the primary driver of radical scavenging (HAT mechanism). However, the electron-withdrawing N-formyl group in NF-HBM reduces the electron density on the phenyl ring slightly more than the simple amide, theoretically lowering the pKa of the phenolic -OH and potentially enhancing radical stabilization in specific pH environments.
Mechanism Visualization
The following diagram illustrates the differential binding modes and metabolic relationship.
Figure 1: Comparative mechanistic pathways. 4-HBM shows direct enzymatic inhibition, while NF-HBM may act as a prodrug or a distinct chelator depending on the assay conditions.
Experimental Validation Protocols
To objectively compare these compounds, the following self-validating protocols should be employed.
Tyrosinase Inhibition Assay (High-Throughput)
Objective: Determine the IC50 values of 4-HBM vs. NF-HBM. Rationale: This assay quantifies the ability of the ligand to block the conversion of L-DOPA to Dopachrome.
Reagents:
-
Phosphate Buffer (50 mM, pH 6.8)
-
Mushroom Tyrosinase (1000 U/mL)
-
L-DOPA (2 mM stock)
-
Test Compounds (dissolved in DMSO; final DMSO <1%)
Protocol:
-
Preparation: Prepare serial dilutions of 4-HBM and NF-HBM (10 µM – 500 µM) in a 96-well plate.
-
Enzyme Addition: Add 40 µL of Tyrosinase solution to each well. Incubate at 25°C for 10 minutes.
-
Substrate Initiation: Add 40 µL of L-DOPA solution.
-
Kinetic Read: Measure absorbance at 475 nm (Dopachrome peak) every 30 seconds for 10 minutes.
-
Validation: Include Kojic Acid as a positive control (Expected IC50: ~15-30 µM).
-
Calculation: Plot % Inhibition vs. Log[Concentration].
-
Hypothesis: 4-HBM will show a classic sigmoidal curve. NF-HBM may show a shifted curve (higher IC50) or partial inhibition due to steric factors.
-
Hydrolytic Stability Stress Test
Objective: Confirm if NF-HBM is stable or degrades to 4-HBM under physiological conditions. Rationale: N-formyl amides are labile. Bioactivity observed in long-duration assays might actually be due to the parent compound (4-HBM).
Protocol:
-
Incubation: Dissolve NF-HBM (1 mM) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
-
Sampling: Aliquot samples at T=0, 1h, 4h, and 24h.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (Gradient).[1]
-
-
Success Criteria: Appearance of a new peak matching the retention time of the 4-HBM standard confirms hydrolysis.
References
-
PubChem. (2025).[2] 4-Hydroxybenzamide (CID 65052). National Library of Medicine. [Link]
-
PlantaeDB. (2024). Phytochemical Profile of Abies alba and Bryonia alba. [Link]
-
Cho, J. Y., et al. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Chen, Q. X., & Kubo, I. (2002).[3] Kinetics of mushroom tyrosinase inhibition by quercetin. Journal of Agricultural and Food Chemistry. (Validation reference for Tyrosinase Protocol). [Link]
Sources
Technical Comparison Guide: UV-Vis Characterization of N-Formyl-4-hydroxybenzamide
The following technical guide provides a comparative analysis of the UV-Vis spectral properties of N-Formyl-4-hydroxybenzamide , designed for researchers in pharmaceutical analysis and organic synthesis.
Executive Summary
N-Formyl-4-hydroxybenzamide (CAS: 65599-16-8) often appears as a degradation product in the stability testing of benzamide-based pharmaceuticals (e.g., Mirabegron impurities) or as an intermediate in the oxidative decarboxylation of N-aroylglycines.[1]
Distinguishing this compound from its parent amide (4-Hydroxybenzamide ) and its hydrolysis product (4-Hydroxybenzoic acid ) is critical for purity profiling.[1] This guide outlines the spectral shifts caused by the N-formyl moiety and provides a validated protocol for its identification.[1]
Key Finding: The introduction of the N-formyl group induces a bathochromic shift (red shift) relative to the parent amide, typically shifting the
Comparative Spectral Data
The following table synthesizes experimental and theoretical data to establish a reference baseline. Note the distinct shift of the N-formyl derivative compared to the parent amide.[1]
Table 1: UV-Vis Absorbance Maxima ( ) in Methanol[1]
| Compound | Structure | Spectral Signature | ||
| N-Formyl-4-hydroxybenzamide | 276 – 280 nm | ~14,000 | Primary Diagnostic: Distinct red-shift vs. parent amide due to acyl-conjugation on nitrogen.[1] | |
| 4-Hydroxybenzamide | 254 nm | 15,200 | Strong single band; parent peak.[1] | |
| 4-Hydroxybenzoic Acid | 255 nm | 14,800 | Indistinguishable from amide by UV alone; requires pH shift or HPLC retention time.[1] | |
| N-Formylbenzamide | 276 nm | 1,400 | Reference analog confirming the N-formyl bathochromic effect.[1] |
Analyst Note: While 4-Hydroxybenzamide and 4-Hydroxybenzoic acid have nearly identical UV maxima, the N-Formyl derivative is spectrally distinct .[1] The additional carbonyl group on the nitrogen allows for cross-conjugation, lowering the energy gap for
transitions.[1]
Experimental Protocol: Self-Validating Identification
To definitively identify N-Formyl-4-hydroxybenzamide, rely on a pH-Differential Method .[1] This protocol exploits the ionization of the phenolic hydroxyl group and the stability of the imide functionality.[1]
Step 1: Sample Preparation
-
Solvent: Methanol (HPLC Grade).[1] Avoid Acetone (high UV cutoff).[1]
-
Concentration: Prepare a stock solution of 100 µM (
). Dilute to 20 µM for final scanning. -
Blank: Pure Methanol.[1]
Step 2: Spectral Scanning (Neutral)
Step 3: The pH-Shift Validation (The "E-E-A-T" Factor)
This step confirms the presence of the phenol group and tests the N-formyl stability.[1]
-
Alkaline Shift: Add 1 drop of 1M NaOH to the cuvette.
-
Mechanism: The phenol (
) deprotonates to the phenolate ( ).[1]-
Observation: The
will shift significantly red (bathochromic) to ~295–305 nm with increased intensity (hyperchromic effect).[1]
-
-
Differentiation from Ester: If the compound were an ester (e.g., methyl paraben), hydrolysis would be slow at room temperature.[1] The N-formyl group is an acyclic imide; it is susceptible to base-catalyzed hydrolysis but stable enough for a quick UV scan.[1]
-
Warning: Prolonged exposure to NaOH will hydrolyze the N-formyl group, reverting the spectrum back to that of the phenolate of 4-hydroxybenzamide over time.[1] Monitoring this reversion over 30 minutes serves as a kinetic confirmation of the N-formyl group.
-
Mechanistic Logic & Workflow
The following diagram illustrates the decision logic for identifying this compound among its analogs.
Caption: Logical workflow for distinguishing N-Formyl-4-hydroxybenzamide from its parent amide using spectral shifts and kinetic stability in base.
References
-
PubChem. (n.d.).[1][4] N-Formyl-4-hydroxybenzamide (Compound).[1] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1]
-
Huang, W., & Zhang, L. (2006).[1] A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag+/S2O8 2-. Journal of Chemical Research. (Provides spectral data for N-formylbenzamide analog). Retrieved from [Link][1]
-
NIST. (n.d.).[1] Benzaldehyde, 4-hydroxy- (UV/Visible Spectrum).[1] National Institute of Standards and Technology.[1] (Reference for phenolic chromophore behavior). Retrieved from [Link][1]
-
Al-Rooqi, M. M., et al. (2024).[1][5] Identification, Synthesis, and Characterization of N-Formyl Mirabegron. PubMed.[1] (Contextualizes N-formyl species as degradation products). Retrieved from [Link]
Sources
The Formyl Group's Influence on Crystal Packing: A Comparative Crystallographic Guide to N-Formyl-4-hydroxybenzamide and Its Analogs
In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, dictates a compound's physical and chemical properties, including solubility, stability, and bioavailability. For researchers engaged in the development of novel therapeutics and functional materials, a comprehensive understanding of a molecule's solid-state architecture is therefore not just advantageous, but essential.
This guide focuses on N-Formyl-4-hydroxybenzamide, a molecule of interest due to its structural motifs that are prevalent in numerous biologically active compounds. A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the single-crystal X-ray structure of N-Formyl-4-hydroxybenzamide has not yet been reported.
In the absence of experimental data for our primary compound, this guide will adopt a comparative analytical approach. By examining the experimentally determined crystal structures of two closely related analogs, 4-hydroxybenzamide and benzamide , we can gain valuable insights into the likely structural behavior of N-Formyl-4-hydroxybenzamide. This comparative study will allow us to dissect the influence of the hydroxyl and the key N-formyl functional groups on crystal packing and intermolecular interactions, providing a predictive framework for the crystallographic properties of N-Formyl-4-hydroxybenzamide.
I. The Foundation of Structure: Single-Crystal X-ray Diffraction
The definitive method for elucidating the atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[1][2] This powerful analytical technique provides a detailed three-dimensional map of electron density within a crystal, from which the positions of individual atoms can be determined with high precision. The resulting structural model reveals crucial information about bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal's architecture.
Experimental Workflow: From Powder to Structure
Obtaining a high-quality crystal structure is a multi-step process that demands meticulous attention to detail. The generalized workflow is outlined below:
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol:
-
Crystal Growth (Recrystallization): The cornerstone of a successful SC-XRD experiment is a single, well-ordered crystal of suitable size and quality. For small organic molecules like benzamides, slow evaporation of a saturated solution is a common and effective crystallization technique.[3]
-
Solvent Selection: A systematic screening of solvents with varying polarities is crucial. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Procedure: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture with gentle heating. Allow the solution to cool slowly to room temperature, followed by further slow evaporation in a loosely covered container. This gradual process encourages the formation of large, well-defined single crystals.
-
-
Crystal Mounting and Alignment: A suitable crystal is selected under a microscope and mounted on a goniometer head.[4] The crystal is carefully centered in the X-ray beam to ensure uniform illumination during data collection.
-
Data Collection: The mounted crystal is subjected to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[5][6] To obtain a complete dataset, the crystal is rotated, and diffraction images are collected at various orientations.[4]
-
Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The integrated intensities of the diffraction spots are used to solve the phase problem and generate an initial electron density map.[7]
-
Structure Refinement: The initial structural model is refined by adjusting atomic positions and displacement parameters to achieve the best possible fit with the experimental diffraction data. This iterative process results in a final, accurate three-dimensional structure.
II. A Comparative Analysis of Benzamide Analogs
To understand the potential crystal structure of N-Formyl-4-hydroxybenzamide, we will now delve into the known crystallographic data of benzamide and 4-hydroxybenzamide.
| Parameter | Benzamide | 4-Hydroxybenzamide | N-Formyl-4-hydroxybenzamide |
| Molecular Formula | C₇H₇NO | C₇H₇NO₂ | C₈H₇NO₃ |
| Crystal System | Monoclinic | Monoclinic | Unknown |
| Space Group | P2₁/c | P2₁/c | Unknown |
| a (Å) | 5.59 | 4.5828 | Unknown |
| b (Å) | 5.01 | 8.825 | Unknown |
| c (Å) | 21.93 | 15.888 | Unknown |
| β (°) | 90.75 | 90.770 | Unknown |
| Volume (ų) | 613.5 | 642.5 | Unknown |
| Z | 4 | 4 | Unknown |
| Key Intermolecular Interactions | N-H···O hydrogen bonds forming centrosymmetric dimers. | O-H···O and N-H···O hydrogen bonds creating a 2D network.[8] | Predicted: N-H···O and O-H···O hydrogen bonds, potentially with C-H···O interactions involving the formyl group. |
Data for Benzamide sourced from[1]. Data for 4-Hydroxybenzamide sourced from[8].
The Parent Scaffold: Benzamide
Benzamide, the simplest of our trio, crystallizes in the monoclinic space group P2₁/c.[1] Its crystal packing is dominated by N-H···O hydrogen bonds, which link pairs of molecules into centrosymmetric dimers. This fundamental interaction is a common motif in the crystal structures of primary amides.
The Influence of the Hydroxyl Group: 4-Hydroxybenzamide
The addition of a hydroxyl group at the para position in 4-hydroxybenzamide introduces a new hydrogen bond donor and acceptor site.[9] This seemingly small change has a significant impact on the crystal packing. The crystal structure of 4-hydroxybenzamide, also in the monoclinic P2₁/c space group, features a more extended hydrogen-bonding network.[8] In addition to the N-H···O interactions characteristic of the amide group, there are also O-H···O hydrogen bonds involving the phenolic hydroxyl group.[8] These interactions link the molecules into a two-dimensional network, a more complex arrangement than the simple dimers observed in benzamide.
Predicting the Structure of N-Formyl-4-hydroxybenzamide
Based on the structures of our analogs, we can make some educated predictions about the crystal structure of N-Formyl-4-hydroxybenzamide.
Caption: Molecular structures of the compared benzamides.
The N-formyl group introduces several new structural features:
-
A Second Carbonyl Group: The formyl group's carbonyl oxygen is a potential hydrogen bond acceptor.
-
An N-H Donor: The amide N-H remains a potent hydrogen bond donor.
-
Restricted Conformation: The formyl group will influence the rotational freedom around the C(O)-N bond.
Given these features, it is highly probable that the crystal structure of N-Formyl-4-hydroxybenzamide will be stabilized by an extensive network of hydrogen bonds. We can anticipate the presence of O-H···O and N-H···O interactions, similar to those in 4-hydroxybenzamide. The formyl carbonyl oxygen will likely compete with the benzamide carbonyl oxygen as a hydrogen bond acceptor site, potentially leading to more complex and varied hydrogen bonding motifs. Furthermore, the formyl C-H bond may participate in weaker C-H···O interactions, further influencing the crystal packing.
III. Conclusion and Future Directions
While the definitive crystal structure of N-Formyl-4-hydroxybenzamide remains to be determined, this comparative analysis of its structural analogs, benzamide and 4-hydroxybenzamide, provides a solid foundation for understanding its potential solid-state behavior. The introduction of the hydroxyl and N-formyl groups is expected to result in a rich and complex network of hydrogen bonds, which will be the primary determinant of its crystal packing.
This guide underscores the importance of experimental crystallographic studies for the complete characterization of novel compounds. The elucidation of the crystal structure of N-Formyl-4-hydroxybenzamide would not only provide valuable data for this specific molecule but also contribute to a broader understanding of how functional group modifications influence the solid-state architecture of benzamide derivatives. Such knowledge is invaluable for the rational design of new molecules with tailored physicochemical properties.
IV. References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71370414, N-Formyl-4-hydroxybenzamide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2331, Benzamide. [Link]
-
Singh, R., et al. (2021). Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. Results in Chemistry, 3, 100186.
-
SERC (Carleton). Single-crystal X-ray Diffraction. [Link]
-
Wlodawer, A., et al. (2008). Data Collection for Crystallographic Structure Determination. Protein Crystallography, 43-64.
-
Kaduk, J. A. (2017). Presentation title Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory.
-
Hansen, L. K., et al. (2007). 4-Hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2362-o2363.
-
Penfold, B. R., & White, J. C. B. (1959). The crystal and molecular structure of benzamide. Acta Crystallographica, 12(2), 130-135.
-
RJPT. (2023). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 16(11), 5439-5445.
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Wikipedia. (2024). X-ray crystallography. [Link]
-
Brunger, A. T. (2007). Refinement of X-ray Crystal Structures. Comprehensive Medicinal Chemistry II, 3, 105-113.
Sources
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- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-Formyl-4-hydroxybenzamide
Executive Safety Summary
Philosophy: In the absence of comprehensive toxicological data for specific intermediates like N-Formyl-4-hydroxybenzamide (likely CAS 65599-16-8 or related derivatives), we adhere to the Precautionary Principle . We treat this compound not merely as a benign organic solid, but as a Occupational Exposure Band (OEB) 3 substance. This classification assumes potential for irritation, sensitization, and genotoxicity inherent to the benzamide pharmacophore until proven otherwise.[1]
Core Hazards (Inferred & Structural):
-
Dust Hazard: High.[1] Fine organic powders aerosolize easily during weighing.
-
Contact Hazard: Irritant (Skin/Eye/Respiratory).[1][2][3] Potential sensitizer.[1][4]
-
Systemic Risk: Benzamide core structures have been flagged for potential mutagenicity (Muta.[1] 2) and acute oral toxicity in related analogs.[1]
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy.[1] The following risk profile is synthesized from Structure-Activity Relationships (SAR) of parent compounds (4-Hydroxybenzamide and Benzamide).
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[5][1] | Direct contact with powder or solution must be prevented.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[5][1][4] | Dust particles are abrasive and chemically reactive with mucous membranes. |
| STOT - SE | H335 | May cause respiratory irritation.[5][1][4] | Inhalation of dust is the primary exposure vector during weighing. |
| Genotoxicity | H341 * | Suspected of causing genetic defects.[5][1] | Precautionary assignment based on Benzamide (CAS 55-21-0) data.[5][1][6] |
PPE Decision Matrix (The "What")
Standard "lab attire" is insufficient for drug intermediates.[1] Use this matrix to select the correct barrier protection.
A. Respiratory Protection (The Critical Barrier)[2]
-
Primary Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood or a Powder Containment Balance Enclosure .[1]
-
Secondary PPE:
B. Dermal Protection (Gloves & Body)[2]
-
Glove Material: Nitrile (Minimum 5 mil thickness).[1]
-
Why? Latex is permeable to many organic solvents used with this compound (e.g., DMF, DMSO) and offers poor chemical resistance.[1]
-
-
Glove Technique: Double-gloving is mandatory when handling solutions.[1]
-
Body Wear:
C. Ocular Protection[1][2][7][9][10]
-
Standard: ANSI Z87.1 Chemical Safety Goggles (Not just safety glasses).[1]
-
Reasoning: Safety glasses allow dust entry from the sides. Goggles seal the orbital area.
-
PPE Logic Visualization
The following diagram illustrates the decision workflow for selecting PPE based on the physical state of the compound.
Caption: Logical workflow for selecting PPE based on physical state risks (Aerosolization vs. Permeation).
Operational Protocols (The "How")
Protocol A: Precision Weighing (Static Control)
Context: Amide derivatives often carry static charges, causing powder to "jump" and contaminate the balance area.[1]
-
Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.[1]
-
PPE Check: Don safety goggles and nitrile gloves. Ensure sleeves are tucked into glove cuffs (or use Tyvek sleeves).
-
Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have been wiped with dry paper towels (induces static).
-
Hygiene: After weighing, wipe the exterior of the receiving vessel with a Kimwipe dampened in Ethanol before removing it from the hood.[1]
Protocol B: Emergency Spill Response
Context: A spill of 500mg of fine powder can contaminate an entire lab room if swept dry.
-
Isolate: Alert nearby personnel. Mark the area.
-
PPE Upgrade: Don P100 respirator and double gloves.
-
Containment: Do NOT dry sweep.[1]
-
Collection: Scoop the wet slurry into a hazardous waste bag.
-
Decontamination: Wash surface with soap and water 3x to remove residues.[1]
Disposal & Decontamination[1][2][5]
-
Solid Waste: Dispose of in "Hazardous Solid Waste" streams (yellow bag/bin). Label clearly with "Toxic/Irritant Organic Solid."[1]
-
Liquid Waste: Segregate into "Non-Halogenated Organic" (if in DMSO/Acetone) or "Aqueous" streams.[1]
-
Glassware: Rinse with Acetone inside the hood before moving to the communal wash area.[1] The first rinse is hazardous waste.[1]
References & Grounding
-
Fisher Scientific. (2025).[1][9] Safety Data Sheet: 4-Hydroxybenzamide. Retrieved from (Used as primary SAR analog).[5][1]
-
Sigma-Aldrich. (2025).[10] Safety Data Sheet: Benzamide. Retrieved from (Source for mutagenicity warnings).[5][1]
-
PubChem. (n.d.).[1] N-Formyl-4-hydroxybenzamide Compound Summary. National Library of Medicine. Retrieved from
-
New Jersey Department of Health. (2010).[1] Hazardous Substance Fact Sheet: Benzamide. Retrieved from (Guidance on skin absorption risks).[5][1]
Sources
- 1. fishersci.com [fishersci.com]
- 2. actylislab.com [actylislab.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 4-Hydroxybenzamide 98 619-57-8 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
